bFGF (119-126)
Description
BenchChem offers high-quality bFGF (119-126) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about bFGF (119-126) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H76N14O12/c1-24(2)21-33(43(69)70)57-38(64)29(10-5-7-19-46)55-41(67)32(22-26-12-14-27(60)15-13-26)56-39(65)31(16-17-34(48)61)53-35(62)23-52-42(68)36(25(3)59)58-40(66)30(11-8-20-51-44(49)50)54-37(63)28(47)9-4-6-18-45/h12-15,24-25,28-33,36,59-60H,4-11,16-23,45-47H2,1-3H3,(H2,48,61)(H,52,68)(H,53,62)(H,54,63)(H,55,67)(H,56,65)(H,57,64)(H,58,66)(H,69,70)(H4,49,50,51)/t25-,28+,29+,30+,31+,32+,33+,36+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDSBTNBXZKKLC-MVPDBZEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H76N14O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Inhibition of the bFGF (119-126) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathway initiated by basic Fibroblast Growth Factor (bFGF), with a specific focus on the inhibitory mechanisms and experimental evaluation of the bFGF (119-126) peptide. This document details the core signaling cascade, quantitative data on a potent cyclic inhibitor, and detailed protocols for key experimental assays.
Introduction to bFGF Signaling
Basic Fibroblast Growth Factor (bFGF or FGF2) is a member of the fibroblast growth factor family, a group of signaling proteins that play crucial roles in various cellular processes, including proliferation, differentiation, migration, and angiogenesis[1]. The biological effects of bFGF are mediated through its interaction with high-affinity Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases[1][2].
The activation of FGFRs by bFGF is a multi-step process. It begins with bFGF binding to heparan sulfate proteoglycans (HSPGs) on the cell surface, which facilitates the formation of a stable complex with FGFRs. This leads to receptor dimerization, which in turn activates the intracellular tyrosine kinase domains through autophosphorylation[2][3]. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream signaling cascades that are critical in both normal physiological processes and in pathological conditions such as cancer[1][2].
The bFGF (119-126) Peptide as an Inhibitor
The bFGF (119-126) peptide is a biologically active fragment corresponding to a surface loop region of the bFGF protein[2][4][5]. This peptide has been identified as an inhibitor of bFGF signaling. Its primary mechanism of action is the inhibition of bFGF receptor dimerization and subsequent activation[4][5]. By interfering with this crucial initial step, the bFGF (119-126) peptide can effectively block the downstream signaling cascades.
Research has shown that the conformation of this peptide is critical for its inhibitory activity. A cyclic version of the bFGF (118-126) fragment, referred to as BGF1, has demonstrated potent anti-tumor and anti-metastatic activity, whereas the linear version of the peptide was found to be ineffective[2]. This highlights the importance of structural constraints in designing effective peptide-based inhibitors.
Quantitative Data on bFGF (119-126) Inhibition
The efficacy of bFGF (119-126) pathway inhibition has been quantified in various studies. The following table summarizes the inhibitory concentration (IC50) values for the cyclic peptide BGF1 in different cell lines.
| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |
| BGF1 (cyclic bFGF 118-126) | HUVEC | FGF2-induced proliferation | 1.09 | [2] |
| BGF1 (cyclic bFGF 118-126) | 4T1 Mammary Carcinoma | FGF2-induced proliferation | 1.27 | [2] |
| BGF2 (linear bFGF 118-126) | HUVEC | FGF2-induced proliferation | Ineffective | [2] |
Signaling Pathway and Inhibition Mechanism
The following diagrams illustrate the bFGF signaling pathway and the mechanism of its inhibition by the bFGF (119-126) peptide.
References
The Discovery and Synthesis of bFGF Octapeptide (119-126): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic Fibroblast Growth Factor (bFGF), a potent mitogen, plays a crucial role in various physiological and pathological processes, including angiogenesis and tumor development. The identification and synthesis of fragments of bFGF that can modulate its activity have been a significant area of research for therapeutic applications. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the bFGF octapeptide corresponding to residues 119-126, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL). This peptide has been identified as a biologically active fragment that can inhibit the activation of bFGF receptors.[1][2][3][4] This document details the available quantitative data, experimental protocols for its synthesis and biological evaluation, and the signaling pathways involved.
Introduction
Basic Fibroblast Growth Factor (bFGF or FGF2) is a member of the FGF family of polypeptide growth factors that regulate a multitude of cellular processes, including proliferation, differentiation, and migration.[1] Its signaling is mediated through high-affinity binding to FGF receptors (FGFRs), which are receptor tyrosine kinases. The interaction of bFGF with its receptors is a critical step in initiating downstream signaling cascades that are implicated in both normal physiological functions and various disease states, such as cancer.
The octapeptide bFGF (119-126), with the amino acid sequence H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH, corresponds to a specific region of the human and bovine bFGF protein.[1][2] This peptide has been investigated for its potential to act as an antagonist of bFGF activity by inhibiting the dimerization and activation of its receptors.[1][2][3][4] This guide will explore the scientific foundation for the discovery of this octapeptide and the technical aspects of its synthesis and characterization.
Physicochemical Properties and Quantitative Data
The bFGF octapeptide (119-126) is a synthetic peptide with specific physicochemical properties that are crucial for its handling and biological activity.
| Property | Value | Reference |
| Sequence | H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (KRTGQYKL) | [1][5] |
| Molecular Formula | C44H76N14O12 | [5] |
| Molecular Weight | 993.18 g/mol | [5] |
Biological Activity Data
Quantitative data on the biological activity of the linear bFGF octapeptide (119-126) is somewhat limited and presents some conflicting findings in the literature.
| Parameter | Value/Observation | Cell Line | Experimental Conditions | Reference |
| FGFR1 Binding | High affinity | - | Not specified | [1] |
| Inhibition of Cell Proliferation | Complete inhibition at 1 µg/ml | Bovine Aortic Endothelial Cells | Basal proliferation (in the absence of exogenous bFGF) | [1] |
| Inhibition of Cell Proliferation | Ineffective | HUVECs, 4T1 mammary carcinoma, U87 glioblastoma, SKOV3 ovarian cancer cells | - | [1] |
It is important to note that a study focusing on a cyclic analog of the bFGF (118-126) fragment reported the linear KRTGQYKL peptide to be ineffective in inhibiting the proliferation of several cell lines.[1] This contrasts with earlier findings and suggests that the conformation of the peptide may be critical for its inhibitory activity.
Experimental Protocols
Synthesis of bFGF Octapeptide (119-126) by Solid-Phase Peptide Synthesis (SPPS)
The synthesis of the KRTGQYKL octapeptide is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Arg(Pbf)-OH)
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or equivalent coupling reagent
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with a coupling reagent (e.g., DIC and HOBt) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Tyr, Gln, Gly, Thr, Arg, Lys).
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection of Side Chains:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide from the cleavage cocktail using cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and air dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Caption: Workflow for the solid-phase synthesis of bFGF octapeptide (119-126).
Cell Proliferation Assay (MTT Assay)
This protocol describes a general method to assess the effect of the bFGF octapeptide on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line
-
Complete endothelial cell growth medium
-
Basal medium (without growth factors)
-
Recombinant human bFGF
-
Synthesized bFGF octapeptide (119-126)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: Replace the complete medium with basal medium and incubate for 24 hours to synchronize the cells.
-
Treatment:
-
Prepare serial dilutions of the bFGF octapeptide in basal medium.
-
Prepare a solution of bFGF in basal medium (e.g., 10 ng/mL).
-
Treat the cells with the following conditions (in triplicate):
-
Basal medium only (negative control)
-
Basal medium + bFGF (positive control)
-
Basal medium + bFGF + varying concentrations of bFGF octapeptide
-
Basal medium + varying concentrations of bFGF octapeptide alone
-
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the octapeptide compared to the bFGF-stimulated control.
Caption: General workflow for assessing cell proliferation using the MTT assay.
Mechanism of Action and Signaling Pathway
The proposed mechanism of action for the bFGF octapeptide (119-126) is the inhibition of bFGF-induced signaling by interfering with the dimerization and activation of FGF receptors.
bFGF signaling is initiated by the binding of bFGF and heparan sulfate proteoglycans (HSPGs) to FGFRs, which induces receptor dimerization. This dimerization brings the intracellular tyrosine kinase domains into close proximity, leading to their autophosphorylation and activation. The activated FGFR then phosphorylates various downstream signaling molecules, including FRS2, PLCγ, and components of the Ras-MAPK and PI3K-AKT pathways, ultimately leading to cellular responses such as proliferation, migration, and survival.
The bFGF octapeptide (119-126) is thought to bind to the FGFR and sterically hinder the formation of the active dimeric receptor complex, thereby blocking the initiation of the downstream signaling cascade.
Caption: bFGF signaling pathway and the proposed inhibitory action of the octapeptide.
Conclusion
The bFGF octapeptide (119-126) represents a promising starting point for the development of modulators of bFGF activity. Its ability to bind to FGFR1 and, in some contexts, inhibit endothelial cell proliferation highlights its potential as a research tool and a lead compound for therapeutic development. However, the conflicting reports on the activity of the linear peptide underscore the need for further investigation into its structure-activity relationship, with a particular focus on the role of peptide conformation. The detailed protocols provided in this guide offer a framework for the synthesis and biological evaluation of this and related peptides, facilitating future research in this area. Further studies are warranted to elucidate the precise binding affinity, optimize the peptide sequence for enhanced activity and stability, and fully validate its therapeutic potential in preclinical models.
References
An In-depth Technical Guide to the Biological Function of bFGF Fragment 119-126
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent signaling protein that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis. The dysregulation of the bFGF signaling pathway is implicated in various pathological conditions, most notably in tumor growth and metastasis. Consequently, the bFGF/FGFR (Fibroblast Growth Factor Receptor) axis has emerged as a significant target for therapeutic intervention. This technical guide focuses on a specific octapeptide fragment of human and bovine bFGF, corresponding to amino acid residues 119-126, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL). This fragment has been identified as a biologically active peptide that inhibits the function of the full-length bFGF protein.[1][2][3][4]
The primary mechanism of action for the bFGF 119-126 fragment is the inhibition of bFGF receptor dimerization and subsequent activation.[1][2][4] By binding to components of the signaling complex, the peptide effectively antagonizes the mitogenic and angiogenic effects of bFGF. This inhibitory action has positioned the 119-126 fragment, and its more potent cyclic analogs, as a promising candidate for the development of novel anti-cancer and anti-angiogenic therapies.
Quantitative Data Summary
The inhibitory activity of the bFGF 119-126 fragment and its analogs has been quantified in various in vitro studies. A cyclic analog of this fragment, designated BGF1, has demonstrated significant potency in inhibiting bFGF-induced cell proliferation across several cell lines. The linear form of the 119-126 peptide is reported to be less effective.[5]
| Peptide/Analog | Cell Line | Assay | Endpoint | IC50 Value |
| Cyclic bFGF 118-126 (BGF1) | HUVECs (Human Umbilical Vein Endothelial Cells) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 1.09 µM |
| Cyclic bFGF 118-126 (BGF1) | 4T1 (Murine Mammary Carcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 1.27 µM |
| Cyclic bFGF 118-126 (BGF1) | U87 (Human Glioblastoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 0.65 µM |
| Cyclic bFGF 118-126 (BGF1) | SKOV3 (Human Ovarian Carcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | 0.18 µM |
| P7 (bFGF-binding peptide) | HT-29 (Human Colon Adenocarcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | ~1 µM |
| P7 (bFGF-binding peptide) | LoVo (Human Colon Adenocarcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | ~1 µM |
| P7 (bFGF-binding peptide) | Caco2 (Human Colorectal Adenocarcinoma) | Cell Proliferation | Inhibition of bFGF-induced proliferation | ~4 µM |
Signaling Pathways
The bFGF 119-126 fragment exerts its biological function by disrupting the canonical bFGF/FGFR signaling cascade. The binding of bFGF to its receptor (FGFR) and a co-receptor, heparan sulfate proteoglycan (HSPG), induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation cascade creates docking sites for adaptor proteins, leading to the activation of downstream signaling pathways, primarily the Ras-MAPK and PI3K-Akt pathways. These pathways are central to cell proliferation, survival, and migration.
By inhibiting the initial receptor dimerization and activation, the bFGF 119-126 fragment effectively blocks the propagation of these downstream signals. The cyclic analog BGF1 has been shown to reduce FGFR1 phosphorylation.[5] This leads to the suppression of key signaling proteins involved in tumor progression, such as NF-κB and MMP-9.[5]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplate
-
Cells of interest (e.g., HUVECs, 4T1)
-
Complete culture medium
-
bFGF (recombinant)
-
bFGF 119-126 peptide (or analog)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Serum Starvation (Optional): To synchronize cells and reduce basal proliferation, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours.
-
Treatment:
-
Prepare serial dilutions of the bFGF 119-126 peptide in culture medium.
-
Prepare a solution of bFGF at a concentration known to induce proliferation (e.g., 20 ng/mL).
-
Aspirate the medium from the wells and add 100 µL of the appropriate treatment solutions:
-
Control (medium only)
-
bFGF only
-
bFGF + varying concentrations of the 119-126 peptide
-
119-126 peptide only (to test for intrinsic effects)
-
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.
-
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the bFGF-only treated control. Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.
Western Blotting for Phosphorylated ERK1/2 and Akt
This protocol details the detection of phosphorylated (activated) forms of the downstream signaling proteins ERK1/2 and Akt to assess the inhibitory effect of the bFGF 119-126 peptide on the MAPK and PI3K pathways, respectively.
Materials:
-
6-well plates
-
Cells of interest
-
bFGF (recombinant)
-
bFGF 119-126 peptide (or analog)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-p-Akt, anti-total Akt)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 12-24 hours.
-
Pre-treat the cells with the bFGF 119-126 peptide at various concentrations for 1-2 hours.
-
Stimulate the cells with bFGF (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation of ERK and Akt.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total ERK1/2).
-
-
Data Analysis: Quantify the band intensities for both the phosphorylated and total proteins using densitometry software. Calculate the ratio of phosphorylated to total protein to determine the level of inhibition.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the bFGF 119-126 peptide to FGFRs by measuring its ability to compete with a radiolabeled ligand (e.g., ¹²⁵I-bFGF).
Materials:
-
Cells expressing FGFRs or purified receptor protein
-
96-well plates
-
Binding buffer (e.g., DMEM with 25 mM HEPES, 0.15% gelatin, and 10 µg/mL heparin)
-
Radiolabeled bFGF (e.g., ¹²⁵I-bFGF)
-
Unlabeled bFGF (for non-specific binding control)
-
bFGF 119-126 peptide
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Procedure:
-
Plate Preparation: Seed cells expressing FGFRs in 96-well plates and grow to confluence.
-
Assay Setup:
-
Prepare serial dilutions of the bFGF 119-126 peptide in binding buffer.
-
Prepare a solution of unlabeled bFGF (e.g., 1 µM) for determining non-specific binding.
-
Prepare a solution of radiolabeled bFGF at a concentration close to its Kd.
-
-
Binding Reaction:
-
Wash the cells with binding buffer.
-
Add the following to the wells in triplicate:
-
Total binding: radiolabeled bFGF + binding buffer
-
Non-specific binding: radiolabeled bFGF + excess unlabeled bFGF
-
Competitive binding: radiolabeled bFGF + varying concentrations of the 119-126 peptide
-
-
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach binding equilibrium.
-
Filtration and Washing:
-
Rapidly aspirate the contents of the wells and wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Alternatively, for membrane preparations, filter the reaction mixture through glass fiber filters and wash.
-
-
Radioactivity Measurement: Measure the radioactivity retained on the filters or in the wells using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (119-126 peptide) concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The bFGF fragment 119-126 represents a targeted approach to inhibiting the pro-proliferative and pro-angiogenic effects of bFGF. Its mechanism of action, centered on the disruption of FGFR dimerization and activation, provides a clear rationale for its therapeutic potential. While the linear form of the peptide shows activity, the development of more stable and potent cyclic analogs, such as BGF1, highlights a promising direction for drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to further investigate and harness the therapeutic potential of this and similar bFGF-inhibitory peptides. Further research is warranted to fully elucidate the binding kinetics, in vivo efficacy, and safety profile of these promising therapeutic candidates.
References
- 1. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 2. bFGF (119-126), Basic Fibroblast Growth Factor,human, bovine - Elabscience® [elabscience.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
bFGF (119-126) role in endothelial cell proliferation
An in-depth guide for researchers, scientists, and drug development professionals on the role of the basic Fibroblast Growth Factor fragment, bFGF (119-126), in endothelial cell proliferation.
Introduction
Basic Fibroblast Growth Factor (bFGF or FGF2) is a potent mitogen for vascular endothelial cells, playing a crucial role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is fundamental in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth.[2] The biological effects of bFGF are mediated through its binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR1 on endothelial cells, which triggers a cascade of intracellular signaling pathways leading to cell proliferation, migration, and differentiation.[2][3]
Given the therapeutic potential of modulating bFGF activity, particularly in cancer and other angiogenesis-dependent diseases, research has focused on identifying specific regions of the bFGF protein responsible for receptor binding and activation. The peptide fragment corresponding to amino acids 119-126 of human and bovine bFGF, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), has been identified as a region involved in receptor interaction.[4][5] This guide provides a comprehensive overview of the documented role of the bFGF (119-126) fragment in the context of endothelial cell proliferation, summarizing key quantitative data, experimental methodologies, and the proposed mechanism of action. Contrary to a potential proliferative role, the available scientific literature predominantly points towards an inhibitory function of this peptide fragment, with its efficacy being highly dependent on its structural conformation.
The Inhibitory Role of bFGF (119-126) on Endothelial Cell Proliferation
The primary documented role of the linear bFGF (119-126) peptide, KRTGQYKL, is the inhibition of endothelial cell proliferation.[4] This inhibitory action is believed to stem from its ability to compete with the full-length bFGF for binding to its high-affinity receptors, thereby blocking the initiation of downstream mitogenic signaling.[4][5]
However, the scientific literature presents conflicting findings regarding the efficacy of the linear peptide. While some studies have reported that bFGF (119-126) inhibits both basal and bFGF-induced proliferation of vascular endothelial cells at submicromolar concentrations, other research has indicated that linear peptides containing this sequence have no significant inhibitory effect.[1][4]
A pivotal study has shed light on this discrepancy by comparing a linear peptide analog of the bFGF (118-126) region with a cyclic version. The findings demonstrated that the cyclic peptide was a potent inhibitor of bFGF-induced endothelial cell proliferation, whereas the linear counterpart was largely ineffective.[1] This suggests that the three-dimensional conformation of the peptide is critical for its ability to effectively bind to the FGFR and exert its inhibitory function.[1] The loop structure of the cyclic peptide is thought to more closely mimic the corresponding region in the native bFGF protein, leading to a more stable and effective interaction with the receptor.[1]
Quantitative Data on the Inhibition of Endothelial Cell Proliferation
The following table summarizes the key quantitative data from studies investigating the inhibitory effects of bFGF (119-126) and its analogs on endothelial cell proliferation.
| Peptide/Analog | Sequence/Structure | Cell Type | Effect | Concentration / IC50 | Reference |
| bFGF (119-126) | KRTGQYKL (Linear) | Bovine Aortic Endothelial Cells | Complete inhibition of basal proliferation | 1 µg/mL | [1] |
| BGF1 | CLKRTGQYKLC (Cyclic) | Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of FGF2-induced proliferation | IC50 = 1.09 µM | [1] |
| BGF2 | Ac-LKRTGQYKL (Linear) | Human Umbilical Vein Endothelial Cells (HUVECs) | Ineffective in inhibiting proliferation | Not Applicable | [1] |
Experimental Protocols
This section details the methodologies employed in key experiments to assess the impact of bFGF (119-126) on endothelial cell proliferation.
Bovine Aortic Endothelial Cell Proliferation Assay
This protocol is based on the methodology described by Yayon et al. (1993).[4]
-
Cell Culture:
-
Primary cultures of bovine aortic endothelial cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum and 1% glutamine.[4]
-
-
Assay Procedure:
-
Seed the bovine aortic endothelial cells in 24-well plates at a density of 5,000 cells per well in the complete growth medium.[4]
-
The bFGF (119-126) peptide, dissolved in phosphate-buffered saline (PBS) and filtered, is added to the wells at the desired concentrations (e.g., 1 µg/mL).[4]
-
The peptide is added daily for the duration of the experiment (typically 1-6 days).[4]
-
To determine cell proliferation, cells are counted at regular intervals (e.g., every other day).[4]
-
For cell counting, the cells are removed from the wells by trypsinization and then counted using a Coulter Counter.[4]
-
HUVEC Proliferation Assay with FGF2 Stimulation
This protocol is adapted from the study by Hosseini et al. (2021), which investigated cyclic and linear analogs.[1]
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in their appropriate growth medium.
-
-
Assay Procedure:
-
Seed HUVECs in 96-well plates at a suitable density.
-
After cell attachment, the medium is replaced with a basal medium containing a low percentage of serum to induce quiescence.
-
The cells are then treated with the peptide analogs (e.g., cyclic BGF1 or linear BGF2) at various concentrations (e.g., 0.22 to 1.8 µM for BGF1).[1]
-
Following the addition of the peptides, the cells are stimulated with a pro-proliferative concentration of full-length bFGF (FGF2), for example, 20 ng/mL.[1]
-
Control wells include cells with no treatment, cells with FGF2 alone, and cells with peptide alone.
-
The plates are incubated for a period sufficient to observe proliferation (e.g., 48-72 hours).
-
Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. The absorbance is read at a specific wavelength, and the results are used to calculate the percentage of inhibition and the IC50 value.
-
Signaling Pathways and Mechanism of Action
The proliferative effects of full-length bFGF in endothelial cells are initiated by its binding to FGFR1, leading to receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains. This activates several downstream signaling cascades, most notably the Ras-MAPK pathway, which is crucial for cell proliferation, and the PLCγ/IP3/Ca2+ pathway, which also plays a role in angiogenesis.[2][6]
The bFGF (119-126) fragment, particularly in its more stable cyclic form, acts as a competitive antagonist. By binding to FGFR1, it physically obstructs the binding of the full-length bFGF, thus preventing receptor dimerization and the subsequent activation of these proliferative signaling pathways.
Conclusion
The bFGF (119-126) peptide fragment, KRTGQYKL, does not promote endothelial cell proliferation. Instead, the scientific literature indicates its primary role is as an inhibitor of bFGF-induced proliferation. The efficacy of this inhibition is critically dependent on the peptide's conformation, with cyclic analogs demonstrating significantly higher potency than their linear counterparts. This inhibitory action is achieved through competitive binding to the FGF receptor, thereby blocking the mitogenic signals of the full-length bFGF. For researchers and drug development professionals, these findings highlight the potential of conformationally constrained peptides derived from the bFGF (119-126) region as therapeutic agents to target pathological angiogenesis. Further research into the optimization of these cyclic peptides could lead to the development of novel anti-angiogenic therapies.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Fibroblast growth factor signaling pathway in endothelial cells is activated by BMPER to promote angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelial proteoglycans inhibit bFGF binding and mitogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. bFGF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Role of Basic Fibroblast Growth Factor in Cancer: Biological Activity, Targeted Therapies, and Prognostic Value - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-Tumor Properties of bFGF (119-126): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basic fibroblast growth factor (bFGF or FGF2) is a pleiotropic protein that plays a crucial role in tumorigenesis by promoting cell proliferation, angiogenesis, and inhibiting apoptosis.[1][2] Consequently, targeting the bFGF signaling pathway presents a promising strategy for cancer therapy. This technical guide delves into the anti-tumor properties of a specific peptide fragment derived from bFGF, corresponding to amino acid residues 119-126 (KRTGQYKL).[3][4] This peptide, and its cyclic analogs, have demonstrated significant potential in inhibiting tumor growth by interfering with the bFGF/FGFR1 signaling axis. This document provides a comprehensive overview of the quantitative anti-tumor effects, detailed experimental protocols for its evaluation, and a visualization of the implicated signaling pathways.
Quantitative Anti-Tumor Efficacy of bFGF (118-126) Analogs
The anti-tumor activity of a cyclic peptide analog of the bFGF (118-126) fragment, referred to as BGF1, has been quantified in several studies. This peptide has been shown to inhibit the proliferation of various cancer cell lines and suppress tumor growth in vivo.
Table 1: In Vitro Anti-Proliferative Activity of Cyclic bFGF (118-126) Analog (BGF1) [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HUVECs | Human Umbilical Vein Endothelial Cells | 1.09 |
| 4T1 | Murine Mammary Carcinoma | 1.27 |
| U87 | Human Glioblastoma | Not specified |
| SKOV3 | Human Ovarian Carcinoma | Not specified |
Note: The anti-proliferative activity was assessed in the presence of 20 ng/ml bFGF.[1]
Table 2: In Vivo Anti-Tumor and Anti-Metastatic Activity of Cyclic bFGF (118-126) Analog (BGF1) in a 4T1 Murine Mammary Carcinoma Model [1][5]
| Treatment Group | Dosage | Outcome |
| BGF1 | 2 and 10 mg/kg (daily, i.p.) | More effective tumor growth inhibition than Avastin. Increased animal survival without weight loss. |
| BGF2 (linear peptide) | 2 and 10 mg/kg (daily, i.p.) | No significant anti-tumor effects. |
| Avastin | 5 mg/kg (twice, once every 14 days, i.v.) | Standard anti-angiogenic agent for comparison. |
These results underscore the significance of the cyclic structure of the bFGF (118-126) fragment for its anti-tumor functionality.[1][5]
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to characterize the anti-tumor properties of bFGF (119-126) and its analogs.
Cell Viability and Proliferation Assay (MTT Assay)
This assay determines the effect of the peptide on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, LoVo, Caco2, 4T1, U87, SKOV3) in 96-well plates at a density of 5 x 10³ cells per well.[1]
-
Incubation: Incubate the plates for 24 hours to allow for cell attachment.
-
Starvation: Wash the cells with Phosphate Buffered Saline (PBS) and then culture them in a medium containing a low serum concentration (e.g., 0.4% FBS) for 24 hours to synchronize the cell cycle.
-
Treatment: Treat the cells with serially diluted concentrations of the bFGF (119-126) peptide or its analogs. Include control groups with no treatment, bFGF alone (e.g., 20 ng/mL), and bFGF plus the peptide.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol is used to determine the effect of the peptide on cell cycle progression.
-
Cell Treatment: Treat starved cancer cells with the bFGF (119-126) peptide, bFGF alone, or a combination of both for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store them at 4°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a staining buffer containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Incubation: Incubate the cells in the staining solution, protected from light.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The data will provide the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A peptide that arrests the cell cycle at the G0/G1 phase would show an increased percentage of cells in this phase and a decreased percentage in the S phase.[1]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the bFGF (119-126) peptide for a specified period (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The results will show four distinct cell populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive and PI-negative), late apoptotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative and PI-positive).
Signaling Pathways and Experimental Workflow
The anti-tumor effect of the bFGF (119-126) peptide is primarily mediated by its interference with the bFGF-FGFR1 signaling cascade, which subsequently inhibits downstream pathways like the Ras-MAPK/Erk pathway.[1]
Signaling Pathway of bFGF-Induced Tumor Proliferation
Caption: bFGF-FGFR1 signaling pathway and its inhibition.
Experimental Workflow for Evaluating Anti-Tumor Properties
Caption: Workflow for evaluating bFGF (119-126) anti-tumor properties.
Mechanism of Action
The bFGF (119-126) peptide and its more potent cyclic analogs exert their anti-tumor effects through a multi-faceted mechanism:
-
Inhibition of bFGF/FGFR1 Binding: The peptide competitively inhibits the binding of bFGF to its high-affinity receptor, FGFR1.[6] This blockade is the initial and critical step in its anti-tumor action.
-
Downregulation of MAPK/Erk Signaling: By preventing the activation of FGFR1, the peptide subsequently suppresses the downstream Ras-MAPK/Erk signaling pathway.[1] This is evidenced by a reduction in the levels of phosphorylated Erk1/2.
-
Cell Cycle Arrest: The inhibition of proliferative signaling pathways leads to cell cycle arrest, primarily at the G0/G1 phase.[1] This prevents cancer cells from entering the S phase, thereby halting DNA replication and cell division.
-
Induction of Apoptosis: The cyclic analog BGF1 has been shown to induce apoptosis in tumor and endothelial cells.[1][5] This is associated with increased expression of p53 and decreased expression of the anti-apoptotic protein Bcl-2.[5][6]
-
Anti-Angiogenic Effects: By targeting the bFGF pathway, which is a potent driver of angiogenesis, the peptide can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[1] Immunohistochemical analysis has shown a decrease in the microvascular density marker CD31 in tumors treated with BGF1.[5][6]
-
Suppression of Metastasis: The cyclic peptide BGF1 has also demonstrated the potential to suppress tumor invasion by modulating the expression of metastasis-related proteins, including MMP-9, E-cadherin, N-cadherin, and Vimentin.[5][6]
Conclusion
The bFGF (119-126) peptide and its structurally optimized cyclic analogs represent a promising class of targeted anti-cancer agents. Their ability to specifically interfere with the bFGF/FGFR1 signaling axis leads to a potent and multi-pronged anti-tumor response, encompassing the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for further research and development of these peptides as novel cancer therapeutics. Future preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential.
References
- 1. portlandpress.com [portlandpress.com]
- 2. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Involvement of MAPK/ERK kinase-ERK pathway in exogenous bFGF-induced Egr-1 binding activity enhancement in anoxia-reoxygenation injured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bFGF (119-126) | TargetMol [targetmol.com]
- 6. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of bFGF (119-126) in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic fibroblast growth factor (bFGF), also known as FGF2, is a potent signaling protein that plays a crucial role in cellular proliferation, differentiation, and angiogenesis. In the context of cardiovascular disease, bFGF has been extensively studied for its pro-angiogenic and cardioprotective effects, particularly in models of myocardial infarction and ischemia. It has been shown to promote the survival of cardiomyocytes, stimulate the formation of new blood vessels, and improve cardiac function. The peptide fragment bFGF (119-126) corresponds to a sequence within the full bFGF protein and has been identified as an inhibitor of bFGF receptor dimerization and activation.[1][2][3] This inhibitory action suggests a potential role for bFGF (119-126) as a research tool to probe the mechanisms of bFGF signaling in cardiovascular health and disease. This technical guide provides an in-depth overview of the available data and methodologies related to the use of bFGF (119-126) in cardiovascular research, with a focus on its inhibitory effects.
Quantitative Data on the Effects of bFGF (119-126)
The available research on bFGF (119-126) has primarily focused on its effects on endothelial cell proliferation in vitro. It is important to note that there is a lack of published in vivo data for this specific peptide in cardiovascular disease models. The role of the linear bFGF (119-126) peptide in inhibiting the interaction between FGF2 and its receptor, FGFR1, has been a subject of some debate in the scientific literature.[4] While some studies have shown that it can inhibit the proliferation of endothelial cells, others have reported no significant effect.[4] A cyclized version of the related bFGF (118-126) fragment has demonstrated more potent inhibitory effects on endothelial and tumor cell proliferation and migration.[4]
The following table summarizes the key findings from in vitro studies on bFGF (119-126) and related peptides.
| Peptide | Cell Type | Assay | Effect | Concentration | Citation |
| bFGF (119-126) | Vascular Endothelial Cells | Proliferation Assay | Inhibition of basal and bFGF-induced proliferation | Submicromolar | [1] |
| KRTGQYKL (bFGF 119-126) | Bovine Aortic Endothelial Cells | Proliferation Assay | Complete inhibition of proliferation (in the absence of bFGF) | 1 µg/ml | [4] |
| Cyclic BGF1 (based on bFGF 118-126) | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | Inhibition of bFGF-induced proliferation | IC50 = 1.09 µM | [4] |
| Cyclic BGF1 (based on bFGF 118-126) | 4T1 Mammary Carcinoma Cells | Proliferation Assay | Inhibition of bFGF-induced proliferation | IC50 = 1.27 µM | [4] |
Experimental Protocols
Given the limited specific protocols for bFGF (119-126) in cardiovascular models, this section provides a detailed methodology for a standard in vitro angiogenesis assay that can be used to assess the inhibitory effects of this peptide.
Endothelial Cell Tube Formation Assay
This assay is a widely used in vitro method to evaluate the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis. It can be used to test the pro-angiogenic effects of factors like bFGF and the inhibitory potential of molecules like bFGF (119-126).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel)
-
96-well cell culture plates
-
Recombinant human bFGF
-
bFGF (119-126) peptide
-
Calcein AM or other suitable cell staining solution
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Basement Membrane Extract Plates:
-
Thaw the Basement Membrane Extract on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of the extract to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Culture HUVECs to 70-90% confluency.
-
Harvest the cells and resuspend them in endothelial cell growth medium at a concentration of 1 x 10^5 to 1.5 x 10^5 cells/mL.
-
Prepare different treatment groups in separate tubes:
-
Control (cells only)
-
bFGF stimulation (e.g., 50 ng/mL bFGF)
-
bFGF stimulation + bFGF (119-126) (e.g., 50 ng/mL bFGF + varying concentrations of the peptide)
-
bFGF (119-126) only (to test for any direct effects)
-
-
Add 100 µL of the cell suspension with the respective treatments to each well of the prepared plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.
-
-
Visualization and Quantification:
-
After incubation, carefully remove the medium from the wells.
-
Stain the cells with Calcein AM or another suitable dye according to the manufacturer's instructions.
-
Visualize the tube formation using an inverted microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation using image analysis software. Parameters to measure include total tube length, number of junctions, and number of loops.
-
Signaling Pathways and Mechanisms of Action
The pro-angiogenic and cardioprotective effects of bFGF are mediated through its binding to Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This binding leads to receptor dimerization and the activation of several downstream signaling pathways. The bFGF (119-126) peptide is known to inhibit this initial step of receptor dimerization and activation.[1][2][3] Therefore, it is expected to block the subsequent signaling cascades.
The primary signaling pathways activated by bFGF in the cardiovascular system include:
-
RAS-MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K-AKT Pathway: This pathway is a key regulator of cell survival and apoptosis.
-
PLCγ Pathway: This pathway is involved in cell motility and calcium signaling.
The following diagrams illustrate the known signaling pathway of bFGF and the proposed point of inhibition by the bFGF (119-126) peptide.
Caption: bFGF signaling pathway and inhibition by bFGF (119-126).
Experimental Workflow for Assessing bFGF (119-126) in a Myocardial Infarction Model
While no in vivo studies for bFGF (119-126) in cardiovascular disease have been identified, the following workflow outlines a potential experimental design to investigate its effects in a preclinical model of myocardial infarction.
Caption: Proposed workflow for in vivo evaluation of bFGF (119-126).
Conclusion
The bFGF (119-126) peptide presents an interesting tool for researchers studying the role of bFGF signaling in cardiovascular disease. Its ability to inhibit bFGF receptor activation allows for the specific investigation of the consequences of blocking this pathway in various experimental settings. While the current body of literature is primarily focused on its in vitro effects on endothelial cells, the protocols and conceptual frameworks provided in this guide offer a starting point for its application in more complex cardiovascular disease models. Further research is warranted to elucidate the potential of bFGF (119-126) as a modulator of cardiac repair and remodeling, and to translate the in vitro findings to a preclinical in vivo setting.
References
A Framework for the Structural and Functional Analysis of the Novel Peptide KRTGQYKL
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery and characterization of novel peptides are pivotal in advancing therapeutic and biotechnological frontiers. This technical guide outlines a comprehensive framework for the structural and functional analysis of a putative novel peptide sequence, KRTGQYKL. In the absence of existing literature on this specific sequence, this document serves as a roadmap, detailing the necessary in silico, biophysical, and biochemical methodologies to elucidate its structure, function, and potential as a therapeutic lead. The protocols and analytical strategies presented herein are grounded in established principles of peptide science and are designed to provide a robust foundation for researchers embarking on the characterization of unstudied peptides.
Introduction to Peptide Analysis
Peptides, short chains of amino acids linked by peptide bonds, are fundamental to a vast array of physiological processes, acting as hormones, neurotransmitters, and antimicrobial agents.[1] Their high specificity and lower toxicity compared to small molecules make them attractive candidates for drug development.[2] The function of a peptide is intrinsically linked to its three-dimensional structure. Therefore, a thorough structural and functional analysis is the critical first step in the journey from a novel sequence to a potential therapeutic application. This guide will walk through the theoretical and experimental workflow for characterizing a novel octapeptide with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL).
Initial In Silico Characterization
Prior to any resource-intensive experimental work, a preliminary analysis using bioinformatics tools can provide valuable insights into the potential properties of KRTGQYKL. These computational predictions can guide subsequent experimental design.
Table 1: Predicted Physicochemical Properties of KRTGQYKL
| Property | Predicted Value | Method/Tool | Significance |
| Molecular Weight | 1007.2 g/mol | Sequence-based calculation | Essential for mass spectrometry and other analytical techniques. |
| Isoelectric Point (pI) | 9.75 | ExPASy ProtParam | Predicts the pH at which the peptide has no net charge, influencing its solubility and electrophoretic behavior. |
| Net Charge at pH 7 | +2 | Sequence-based (Lys, Arg) | Indicates potential for electrostatic interactions with negatively charged molecules like cell membranes.[3] |
| Grand Average of Hydropathicity (GRAVY) | -1.588 | Kyte & Doolittle scale on ExPASy ProtParam | Suggests the peptide is likely hydrophilic and soluble in aqueous environments. |
Experimental Workflow for Structural and Functional Characterization
The following diagram outlines a logical workflow for the comprehensive analysis of a novel peptide such as KRTGQYKL.
Caption: Experimental workflow for novel peptide characterization.
Detailed Experimental Protocols
Peptide Synthesis and Purification
Objective: To chemically synthesize and purify the KRTGQYKL peptide for subsequent experiments.
Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid (Leucine) using a coupling reagent like HCTU and a base such as diisopropylethylamine (DIEA). Add this mixture to the deprotected resin and allow it to react.
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Lys, Tyr, Gln, Gly, Thr, Arg, Lys).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).
-
Precipitation and Lyophilization: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Dissolve the lyophilized peptide in a minimal amount of a suitable solvent (e.g., water with 0.1% TFA).
-
Inject the sample onto a C18 column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Confirm the purity and identity of the collected fractions using Mass Spectrometry.
Structural Analysis
Objective: To determine the secondary and tertiary structure of the KRTGQYKL peptide.
Protocol: Circular Dichroism (CD) Spectroscopy
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (due to the Tyrosine residue) or a colorimetric assay (e.g., BCA).
-
Place the peptide solution in a quartz cuvette with a short path length (e.g., 1 mm).
-
Record CD spectra in the far-UV region (190-250 nm) at a controlled temperature (e.g., 25°C).
-
Analyze the resulting spectrum for characteristic signatures of secondary structures:
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 193 nm.
-
β-sheet: A single negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 195 nm.
-
Table 2: Hypothetical Quantitative Data from Structural Analysis
| Experiment | Parameter Measured | Hypothetical Result for KRTGQYKL | Interpretation |
| CD Spectroscopy | Molar Ellipticity [θ] at 195 nm | -15,000 deg·cm²·dmol⁻¹ | Suggests a predominantly random coil structure in aqueous buffer, which is common for short, linear peptides. |
| 2D NMR (NOESY) | Cross-peak intensities | No significant long-range (i > j+1) proton-proton correlations. | Consistent with a lack of a stable, folded structure in solution. |
| X-ray Crystallography | Resolution | Not applicable (if peptide does not crystallize). | Many short peptides are too flexible to form crystals suitable for X-ray diffraction. |
Functional Analysis
Objective: To investigate the potential biological activity of KRTGQYKL. Given its positive charge, a primary hypothesis could be its interaction with cell membranes or specific protein receptors.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Immobilize a potential binding partner (e.g., a target protein or a lipid bilayer) on a sensor chip.
-
Prepare a series of dilutions of the KRTGQYKL peptide in a suitable running buffer.
-
Flow the peptide solutions over the sensor chip at a constant rate, starting with the lowest concentration.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound peptide.
-
After each association phase, flow buffer alone to measure the dissociation.
-
Regenerate the sensor surface if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table 3: Hypothetical Quantitative Data from Functional Assays
| Experiment | Parameter Measured | Hypothetical Result for KRTGQYKL | Interpretation |
| SPR | Equilibrium Dissociation Constant (KD) | 10 µM (for binding to a hypothetical receptor) | Indicates a moderate binding affinity. Further optimization could be pursued to enhance this. |
| Cell Viability Assay | IC50 | > 100 µM on HEK293 cells | Suggests the peptide is not cytotoxic to this cell line at the tested concentrations. |
| Antimicrobial Assay | Minimum Inhibitory Concentration (MIC) | 32 µg/mL against E. coli | Demonstrates potential antimicrobial activity, possibly through membrane disruption due to its cationic nature.[3][4] |
Hypothetical Signaling Pathway Involvement
Should KRTGQYKL be found to interact with a cell surface receptor, it could modulate intracellular signaling pathways. The following diagram illustrates a generic G-protein coupled receptor (GPCR) pathway that a novel peptide might activate.
Caption: A hypothetical GPCR signaling pathway activated by KRTGQYKL.
Conclusion
The structural and functional elucidation of a novel peptide sequence like KRTGQYKL requires a systematic and multi-faceted approach. This guide provides a foundational framework, from initial in silico predictions to detailed experimental protocols for synthesis, structural analysis, and functional characterization. While the specific properties and activities of KRTGQYKL remain to be discovered, the methodologies outlined here represent a comprehensive strategy for its investigation and for the characterization of other novel peptides, ultimately paving the way for new discoveries in biology and medicine.
References
- 1. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Rapid and accurate structure-based therapeutic peptide design using GPU accelerated thermodynamic integration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Early Research on bFGF(119-126) and its Derivatives: A Technical Guide
This guide provides an in-depth analysis of the early research surrounding the basic Fibroblast Growth Factor (bFGF) fragment bFGF(119-126) and its derivatives. It is intended for researchers, scientists, and drug development professionals interested in the foundational studies that established the biological activity and mechanism of action of this peptide.
Introduction
Basic Fibroblast Growth Factor (bFGF), a member of the FGF family, is a potent mitogen involved in various physiological processes, including cell proliferation, differentiation, and angiogenesis. The peptide fragment corresponding to amino acids 119-126 of human and bovine bFGF, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), was identified in early studies as a biologically active region. This peptide and its derivatives have been shown to act as antagonists to the full-length bFGF, primarily by inhibiting the dimerization and activation of its receptors (FGFRs).[1][2] This guide summarizes the key quantitative data from this early research, details the experimental protocols used, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on the inhibitory activity of bFGF(119-126). The data is primarily derived from the seminal 1993 study by Yayon et al. published in the Proceedings of the National Academy of Sciences (PNAS).
Table 1: Inhibition of bFGF Binding to its High-Affinity Receptors
| Peptide Sequence | Cell Line | Experimental Assay | IC50 (µM) | Reference |
| KRTGQYKL | NIH 3T3 | Inhibition of ¹²⁵I-labeled bFGF binding | ~10-20 fold higher than to soluble receptor | [3] |
| KRTGQYKL | Soluble FGFR-1 | Inhibition of ¹²⁵I-labeled bFGF binding | Not explicitly stated, but implied to be in the submicromolar range | [3] |
Table 2: Inhibition of Endothelial Cell Proliferation
| Peptide Sequence | Cell Line | Experimental Conditions | Concentration for Complete Inhibition | Reference |
| KRTGQYKL | Bovine Aortic Endothelial Cells | Basal growth | 1 µg/mL | [3][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on bFGF(119-126).
Cell Proliferation Assay
This protocol was used to assess the effect of bFGF(119-126) on the proliferation of endothelial cells.
Objective: To determine the inhibitory effect of the KRTGQYKL peptide on the basal and bFGF-induced proliferation of bovine aortic endothelial cells.
Materials:
-
Bovine aortic endothelial cells
-
Dulbecco's modified Eagle's medium (DMEM)
-
10% bovine calf serum
-
24-well plates
-
KRTGQYKL peptide, dissolved in PBS and filtered
-
Human recombinant bFGF
-
Trypsin solution
-
Coulter Counter
Procedure:
-
Bovine aortic endothelial cells were seeded in 24-well plates at a density of 5000 cells per well in DMEM supplemented with 10% bovine calf serum.[3]
-
The peptide, dissolved in PBS and filtered, was added to the cell cultures daily for a period of 1 to 6 days, as per the experimental design.[3]
-
For experiments assessing the inhibition of bFGF-induced proliferation, cells were incubated with a submaximal concentration of the peptide with or without the addition of human recombinant bFGF at 10 ng/ml.
-
Cell proliferation was quantified every other day or at the end of the experiment (day 6) by detaching the cells with trypsin and counting them using a Coulter Counter.[3]
High-Affinity Receptor Binding Assay
This protocol was employed to evaluate the ability of bFGF(119-126) to inhibit the binding of radiolabeled bFGF to its receptors on NIH 3T3 cells.
Objective: To quantify the inhibition of ¹²⁵I-labeled bFGF binding to high-affinity receptors on NIH 3T3 cells by the KRTGQYKL peptide.
Materials:
-
NIH 3T3 cells
-
¹²⁵I-labeled bFGF (2 ng/ml)
-
DMEM with 0.1% BSA
-
Heparin (200 ng/ml)
-
KRTGQYKL peptide at various concentrations
-
Washing buffer
Procedure:
-
NIH 3T3 cells, known to express FGFR-1, were used for the binding assay.[3]
-
Cells were incubated with a constant concentration of ¹²⁵I-labeled bFGF (2 ng/ml) in 250 µl of DMEM containing 0.1% BSA and heparin at 200 ng/ml.[3]
-
Increasing concentrations of the KRTGQYKL peptide were added to the incubation mixture.[3]
-
The incubation was carried out for 90 minutes at 4°C.[3]
-
After incubation, the cells were washed to remove unbound radiolabeled bFGF.[3]
-
Cell-associated radioactivity was then determined to quantify the amount of bound ¹²⁵I-labeled bFGF.[3]
Affinity Labeling of Soluble FGFR-1
This experiment was designed to demonstrate the direct interaction of the peptide with the bFGF receptor.
Objective: To visualize the inhibition of chemical cross-linking of ¹²⁵I-labeled bFGF to a soluble form of its receptor (FGFR-1) by the KRTGQYKL peptide.
Materials:
-
Soluble FGFR-1 (prepared as described in the original publication)
-
¹²⁵I-labeled bFGF (2 ng)
-
Heparin (200 ng/ml)
-
KRTGQYKL peptide at various concentrations
-
Cross-linking agent
-
SDS/7.5% polyacrylamide gel
-
X-ray film
Procedure:
-
Washed beads (50 µl) containing immobilized soluble FGFR-1 were incubated with ¹²⁵I-labeled bFGF (2 ng) in the presence of heparin (200 ng/ml).[3]
-
The incubation was performed in the absence or presence of different concentrations of the KRTGQYKL peptide.
-
After incubation, a chemical cross-linking agent was added to covalently link the bound bFGF to its receptor.
-
The resulting protein complexes were separated by SDS/7.5% polyacrylamide gel electrophoresis.[3]
-
The gel was then dried and exposed to X-ray film to visualize the radiolabeled complexes.[3]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the bFGF signaling pathway, the mechanism of inhibition by bFGF(119-126), and the experimental workflows described above.
Caption: bFGF Signaling Pathway and Inhibition by bFGF(119-126).
Caption: Workflow for the Cell Proliferation Assay.
Caption: Workflow for the Receptor Binding Assay.
References
Methodological & Application
Application Note & Protocol: In Vitro Cell Proliferation Inhibition Assay for bFGF (119-126)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent signaling protein crucial for a wide range of cellular processes, including proliferation, migration, and differentiation.[1][2][3] It plays a vital role in embryonic development, tissue repair, and angiogenesis.[2][3] bFGF exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, which triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades that ultimately drive cell proliferation.[1][4][5]
The peptide bFGF (119-126), with the sequence KRTGQYKL, corresponds to a surface loop region of the full bFGF protein.[6][7] This specific fragment has been identified as a key component in the interaction with FGFRs. Unlike the full-length protein, the bFGF (119-126) peptide acts as an antagonist. It functions by inhibiting the dimerization and subsequent activation of bFGF receptors, thereby blocking the signaling cascade that leads to cell proliferation.[8][9][10]
This document provides a detailed protocol for an in vitro cell proliferation assay to quantify the inhibitory activity of the bFGF (119-126) peptide on cell proliferation induced by full-length bFGF.
Principle of the Assay
The assay is designed to measure the ability of the bFGF (119-126) peptide to inhibit the mitogenic effects of full-length bFGF. The general workflow involves culturing a cell line known to proliferate in response to bFGF, such as Human Umbilical Vein Endothelial Cells (HUVECs). These cells are first stimulated with a fixed concentration of full-length recombinant bFGF to induce proliferation. Concurrently, the cells are treated with varying concentrations of the bFGF (119-126) peptide. After a suitable incubation period, cell viability and proliferation are quantified using a colorimetric method, such as the WST-1 assay. The WST-1 assay utilizes a tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable, proliferating cells and can be measured by absorbance. A reduction in absorbance in the presence of the bFGF (119-126) peptide indicates successful inhibition of bFGF-induced proliferation.
bFGF Signaling Pathway and Point of Inhibition
The canonical FGF signaling pathway is initiated when bFGF binds to its specific FGF Receptor (FGFR) in the presence of heparan sulfate proteoglycan co-receptors.[5] This binding event induces the formation of a stable ternary complex, leading to FGFR dimerization and the activation of its intracellular tyrosine kinase domain through autophosphorylation.[1][5] Activated FGFRs then recruit and phosphorylate various cytosolic adaptor proteins and enzymes, initiating multiple downstream signaling cascades. Key pathways include the Ras-MAPK pathway, which is a primary driver of cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[2][4] The bFGF (119-126) peptide is hypothesized to compete with the full-length bFGF protein for binding to the FGFR, thereby preventing the initial dimerization and activation steps required to trigger the downstream signaling events.
Detailed Experimental Protocol
This protocol is optimized for HUVECs but can be adapted for other bFGF-responsive cell lines such as fibroblasts or various cancer cell lines (e.g., 4T1 mammary carcinoma, U87 glioblastoma).[6]
Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture Medium: Endothelial Cell Growth Medium (e.g., EGM-2)
-
Starvation Medium: Basal medium (e.g., EBM-2) with 0.5% Fetal Bovine Serum (FBS)
-
Reagents:
-
Recombinant Human bFGF (full-length)
-
bFGF (119-126) peptide (ensure high purity)
-
WST-1 Cell Proliferation Reagent
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at ~450 nm
-
Standard cell culture equipment (biosafety cabinet, centrifuge, etc.)
-
Assay Procedure
-
Cell Seeding:
-
Culture HUVECs to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 18-24 hours to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
Carefully aspirate the culture medium.
-
Wash each well once with 100 µL of sterile PBS.
-
Add 100 µL of starvation medium (basal medium + 0.5% FBS) to each well.
-
Incubate for 4-6 hours to synchronize the cells in the G0/G1 phase and reduce background proliferation.
-
-
Treatment Application:
-
Prepare treatment solutions in starvation medium. A 2X concentration is recommended so that adding 100 µL to the existing 100 µL in the wells will yield the final desired concentration.
-
Controls:
-
Test Wells: Medium containing the fixed concentration of full-length bFGF plus serial dilutions of the bFGF (119-126) peptide (e.g., ranging from 0.1 µM to 10 µM).
-
Aspirate the starvation medium from the wells and add 200 µL of the appropriate final treatment solutions.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator. The optimal time may vary depending on the cell line's doubling time.
-
-
Proliferation Measurement (WST-1 Assay):
-
Add 20 µL of WST-1 reagent directly to each well.
-
Gently tap the plate to mix.
-
Incubate for 1-4 hours at 37°C. The incubation time should be sufficient to produce a robust color change in the positive control wells without reaching saturation. Monitor the color development.
-
After incubation, measure the absorbance at 450 nm using a microplate reader. A reference wavelength of ~650 nm can be used to subtract background noise.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate Percent Inhibition: The inhibitory effect of the peptide is calculated relative to the proliferation induced by bFGF alone.
-
% Proliferation = [(AbsSample - AbsNegative Control) / (AbsPositive Control - AbsNegative Control)] * 100
-
% Inhibition = 100 - % Proliferation
-
-
IC₅₀ Determination: Plot the % Inhibition against the log concentration of the bFGF (119-126) peptide. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the peptide that causes 50% inhibition of bFGF-induced proliferation.
Data Presentation
The results should be summarized in a table to clearly present the inhibitory effects of the bFGF (119-126) peptide across different cell lines or experimental conditions.
Table 1: Representative Data on the Inhibition of bFGF-Induced Cell Proliferation by a Cyclic bFGF (118-126) Analog
| Cell Line | Treatment | Proliferation relative to Control (%) | % Inhibition |
| HUVEC | bFGF (20 ng/mL) | 100% | 0% |
| bFGF + Peptide (2 µg/mL) | 26.5% | 73.5% | |
| 4T1 (Mammary Carcinoma) | bFGF (20 ng/mL) | 100% | 0% |
| bFGF + Peptide (2 µg/mL) | ~40% | ~60% | |
| U87 (Glioblastoma) | bFGF (20 ng/mL) | 100% | 0% |
| bFGF + Peptide (2 µg/mL) | ~55% | ~45% |
Note: Data are adapted and estimated from graphical representations in literature where a cyclic, disulfide-bonded analog of the 118-126 fragment demonstrated enhanced inhibitory activity compared to its linear counterpart.[6] The "bFGF (20 ng/mL)" group is set as the 100% proliferation reference against which inhibition is measured.
Summary
The provided protocol offers a robust method for evaluating the inhibitory potential of the bFGF (119-126) peptide. By measuring the reduction in bFGF-stimulated cell proliferation, researchers can effectively quantify the peptide's antagonistic activity. This assay is a valuable tool for screening and characterizing potential inhibitors of the FGF signaling pathway, which is a key target in the development of therapeutics for cancer and other diseases characterized by excessive cell proliferation and angiogenesis.[6]
References
- 1. Basic Fibroblast Growth Factor (bFGF) | Cell Signaling Technology [cellsignal.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. The Fibroblast Growth Factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. bFGF (119-126), Basic Fibroblast Growth Factor, human, bovine peptide [novoprolabs.com]
- 8. bFGF (119-126) | TargetMol [targetmol.com]
- 9. biocat.com [biocat.com]
- 10. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [eurogentec.com]
- 11. mednexus.org [mednexus.org]
Application Notes and Protocols for bFGF (119-126) in Angiogenesis Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the peptide bFGF (119-126) in angiogenesis inhibition research. This document includes an overview of the underlying principles, detailed experimental protocols, and expected outcomes based on available data.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1] Basic fibroblast growth factor (bFGF), also known as FGF-2, is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and differentiation, key steps in the angiogenic cascade.[2][3][4] The peptide bFGF (119-126), with the sequence H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (KRTGQYKL), corresponds to a surface loop region of the full-length bFGF protein.[5][6] This peptide has been investigated for its potential to act as an antagonist to bFGF, thereby inhibiting angiogenesis by preventing the dimerization and activation of bFGF receptors.[6][7][8]
Recent studies suggest that the conformational structure of this peptide is crucial for its inhibitory activity. A cyclic analog of the bFGF (118-126) fragment demonstrated significant anti-tumor and anti-angiogenic effects, whereas the linear form was found to be ineffective.[5] This highlights the importance of considering peptide conformation in experimental design and data interpretation.
Mechanism of Action
The proposed mechanism of action for bFGF (119-126) as an angiogenesis inhibitor involves its ability to compete with endogenous bFGF for binding to the FGF receptors (FGFRs) on the surface of endothelial cells. By occupying the binding site, the peptide is thought to prevent the dimerization and subsequent activation of the receptor's intracellular tyrosine kinase domain. This disruption of the bFGF signaling cascade leads to the inhibition of downstream pathways responsible for endothelial cell proliferation and migration, ultimately blocking the formation of new blood vessels.
Quantitative Data Summary
The following table summarizes the reported inhibitory effects of bFGF (119-126) and its analogs from in vitro studies.
| Assay Type | Cell Line | Inhibitor | Concentration | Result | Reference |
| Cell Proliferation | Bovine Aortic Endothelial Cells | bFGF (119-126) (KRTGQYKL) | 1 µg/ml | Complete inhibition of basal proliferation | [5] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Cyclic bFGF (118-126) analog | 2 µg/ml | ~42% inhibition of basal proliferation | [5] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Cyclic bFGF (118-126) analog + bFGF (20 ng/ml) | 2 µg/ml | ~26.5% inhibition of bFGF-induced proliferation | [5] |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Linear bFGF (118-126) analog | Not specified | No inhibitory effect | [5] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below to assess the inhibitory potential of bFGF (119-126).
Protocol 1: Endothelial Cell Proliferation Assay
This assay measures the effect of bFGF (119-126) on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
bFGF (119-126) peptide
-
Recombinant human bFGF
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in EGM supplemented with 10% FBS. Allow cells to attach overnight.
-
Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare a serial dilution of bFGF (119-126) (e.g., 0.1, 1, 10, 100 µg/ml). Also, prepare a positive control with recombinant bFGF (e.g., 10-20 ng/ml) and a negative control with vehicle (e.g., PBS).
-
Add the different concentrations of bFGF (119-126) to the wells, both in the presence and absence of recombinant bFGF.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of inhibition of cell proliferation compared to the control groups.
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the ability of bFGF (119-126) to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Basement membrane matrix (e.g., Matrigel)
-
96-well cell culture plates
-
Endothelial cell basal medium (EBM)
-
bFGF (119-126) peptide
-
Recombinant human bFGF
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a pre-chilled 96-well plate with 50 µl per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.[2]
-
Cell Preparation: Harvest HUVECs and resuspend them in EBM at a density of 1.5-2.5 x 10^5 cells/ml.
-
Treatment: In separate tubes, mix the cell suspension with different concentrations of bFGF (119-126) (e.g., 1, 10, 100 µg/ml), a positive control with recombinant bFGF (e.g., 20 ng/ml), and a negative control with vehicle.
-
Seeding: Gently add 100 µl of the cell-treatment mixture to each corresponding well of the coated plate.
-
Incubation: Incubate the plate at 37°C for 4-18 hours. Monitor tube formation periodically under the microscope.
-
Visualization and Quantification: Stain the cells with Calcein AM for 30 minutes. Capture images of the tube network.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
Protocol 3: Aortic Ring Assay
This ex vivo assay provides a more physiologically relevant model to study the effect of bFGF (119-126) on angiogenesis.
Materials:
-
Thoracic aortas from 6-8 week old rats or mice
-
Collagen type I solution
-
48-well cell culture plates
-
Endothelial growth medium (EGM)
-
bFGF (119-126) peptide
-
Recombinant human bFGF
-
Surgical instruments
-
Inverted microscope with a camera
Procedure:
-
Aorta Dissection: Aseptically dissect the thoracic aorta and place it in ice-cold serum-free medium.
-
Ring Preparation: Remove the fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embedding: Place a 100 µl layer of neutralized collagen type I solution in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place one aortic ring in the center of each well and cover with another 50 µl of collagen solution. Polymerize for another 30 minutes.
-
Treatment: Add EGM containing different concentrations of bFGF (119-126) (e.g., 1, 10, 100 µg/ml), a positive control with recombinant bFGF (e.g., 25 ng/ml), and a negative control with vehicle to the wells.[9]
-
Incubation: Incubate the plate at 37°C for 7-14 days, changing the medium every 2-3 days with fresh treatments.
-
Quantification: Monitor the sprouting of microvessels from the aortic rings daily using an inverted microscope. Capture images on a designated day (e.g., day 7).
-
Analysis: Quantify the angiogenic response by measuring the length and number of sprouts originating from the aortic ring using image analysis software.
Conclusion
The bFGF (119-126) peptide presents a potential tool for the inhibition of angiogenesis by targeting the bFGF signaling pathway. The provided protocols offer a framework for researchers to investigate its efficacy. It is crucial to consider the potential importance of the peptide's conformation, with cyclic analogs possibly exhibiting greater activity than the linear form. Further studies are warranted to fully elucidate the therapeutic potential of bFGF (119-126) and its derivatives in angiogenesis-dependent diseases.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [eurogentec.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 9. The aortic ring model of angiogenesis: a quarter century of search and discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of bFGF (119-126) Peptide in Cell Culture
Introduction
Basic Fibroblast Growth Factor (bFGF), also known as FGF-2, is a potent signaling protein that plays a critical role in a multitude of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which in turn initiates a cascade of intracellular signaling events.[1][3] The bFGF (119-126) peptide, with the amino acid sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), is a synthetic fragment derived from the full-length human bFGF protein.[4][5][6] In cell culture applications, this peptide is primarily utilized as an inhibitor of bFGF signaling. It is thought to competitively block the binding of the full-length bFGF to its receptors, thereby preventing the activation of downstream signaling pathways.[4][5][6]
These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals interested in utilizing the bFGF (119-126) peptide as a tool to modulate bFGF activity in various cell culture systems. It is important to note that the biological activity of this peptide, particularly its inhibitory efficacy, can be influenced by its conformation (linear vs. cyclic) and the specific cell type and experimental conditions.[7]
Mechanism of Action: Inhibition of bFGF Signaling
The bFGF (119-126) peptide is proposed to function as an antagonist of the bFGF/FGFR signaling axis. By mimicking a receptor-binding region of the native bFGF protein, the peptide can occupy the ligand-binding site on the FGFR, thus preventing the binding of the full-length bFGF.[4][5][7] This inhibition of ligand-receptor interaction blocks the dimerization and subsequent trans-autophosphorylation of the FGFRs, which is the critical first step in signal transduction.[4][5] Consequently, the downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, are not activated, leading to a reduction in bFGF-induced cellular responses such as proliferation and migration.[7][8]
Quantitative Data on Inhibitory Activity
The inhibitory potency of bFGF-derived peptides has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of a peptide required to inhibit a specific biological process by 50%. The following table summarizes key quantitative data from the literature. It is important to note that a cyclic analog of the 118-126 fragment has shown significantly higher potency than its linear counterpart in some studies.
| Peptide | Cell Line | Assay | Target | IC50 | Citation |
| Cyclic bFGF (118-126) analog (BGF1) | HUVECs | Proliferation | FGF2 (20 ng/ml)-induced proliferation | 1.09 µM | [7] |
| Cyclic bFGF (118-126) analog (BGF1) | 4T1 Mammary Carcinoma | Proliferation | FGF2 (20 ng/ml)-induced proliferation | 1.27 µM | [7] |
| bFGF-binding peptide (P7) | HT-29 Colon Cancer | Proliferation | bFGF (20 ng/ml)-induced proliferation | ~1 µM | [8] |
| bFGF-binding peptide (P7) | LoVo Colon Cancer | Proliferation | bFGF (20 ng/ml)-induced proliferation | ~1 µM | [8] |
| bFGF-binding peptide (P7) | Caco2 Colon Cancer | Proliferation | bFGF (20 ng/ml)-induced proliferation | ~4 µM | [8] |
| bFGF (119-126) peptide (KRTGQYKL) | Bovine Aortic Endothelial Cells | Proliferation | Basal and bFGF-induced proliferation | Submicromolar | [6] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT Assay)
This protocol is designed to assess the inhibitory effect of the bFGF (119-126) peptide on bFGF-induced cell proliferation.
Materials:
-
Target cells (e.g., HUVECs, NIH 3T3, or cancer cell lines known to express FGFRs)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Recombinant human bFGF
-
bFGF (119-126) peptide (lyophilized)
-
Sterile PBS or appropriate solvent for peptide reconstitution
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the complete medium and wash the cells once with sterile PBS.
-
Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well.
-
Incubate for another 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
-
Treatment:
-
Prepare a stock solution of the bFGF (119-126) peptide by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mM. Further dilute the peptide stock to various working concentrations in serum-free/low-serum medium.
-
Prepare a solution of bFGF in serum-free/low-serum medium at a concentration that induces submaximal proliferation (e.g., 10-20 ng/mL).
-
Aspirate the starvation medium from the cells.
-
Add 100 µL of the treatment solutions to the respective wells. Include the following controls:
-
Negative Control: Medium alone
-
Positive Control: Medium with bFGF
-
Peptide Control: Medium with the highest concentration of bFGF (119-126) peptide alone
-
Experimental Groups: Medium with bFGF and varying concentrations of the bFGF (119-126) peptide.
-
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Proliferation Measurement:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the negative control.
-
Plot the cell viability (%) against the log concentration of the bFGF (119-126) peptide to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of MAPK/ERK Pathway Activation
This protocol is used to determine if the bFGF (119-126) peptide inhibits bFGF-induced activation of the MAPK/ERK signaling pathway by assessing the phosphorylation status of ERK1/2.
Materials:
-
Target cells
-
6-well cell culture plates
-
Serum-free medium
-
Recombinant human bFGF
-
bFGF (119-126) peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 12-24 hours.
-
Pre-treat the cells with the bFGF (119-126) peptide at the desired concentration for 1-2 hours.
-
Stimulate the cells with bFGF (e.g., 20 ng/mL) for a short period (e.g., 5-15 minutes). Include appropriate controls (untreated, bFGF alone, peptide alone).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with anti-t-ERK and a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The level of ERK activation is determined by the ratio of p-ERK to t-ERK.
-
Conclusion
The bFGF (119-126) peptide is a valuable research tool for investigating the roles of the bFGF signaling pathway in various biological processes. Its primary application in cell culture is the inhibition of bFGF-mediated cellular responses. The protocols provided here offer a framework for assessing the inhibitory activity of this peptide. Researchers should optimize the experimental conditions, including peptide concentration and incubation times, for their specific cell type and research question. The observed discrepancies in the literature regarding the efficacy of linear versus cyclic forms of this peptide highlight the importance of careful peptide selection and characterization for reproducible results.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bFGF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 5. peptide.com [peptide.com]
- 6. bFGF (119-126), Basic Fibroblast Growth Factor, human, bovine peptide [novoprolabs.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Mechanism of antitumor effect of a novel bFGF binding peptide on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of bFGF and its Peptide Fragments
These application notes provide an overview and detailed protocols for the in vivo delivery of basic Fibroblast Growth Factor (bFGF) and its derivatives, with a focus on strategies applicable to peptide fragments such as bFGF (119-126). The information is intended for researchers, scientists, and professionals in drug development.
Introduction to bFGF and the bFGF (119-126) Fragment
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent signaling protein involved in a multitude of cellular processes, including cell proliferation, differentiation, and angiogenesis. Its therapeutic potential is vast, spanning tissue regeneration, wound healing, and treatment of ischemic conditions. However, the short in vivo half-life of bFGF necessitates advanced delivery strategies to ensure its localized and sustained activity.
The bFGF (119-126) fragment is a specific peptide sequence derived from the full-length bFGF protein. While literature specifically detailing the in vivo delivery of this particular fragment is sparse, the methodologies developed for the delivery of the full-length bFGF protein and other peptide therapeutics serve as a foundational guide. The choice of delivery method will be dictated by the specific research question, the target tissue, and the desired release profile.
In Vivo Delivery Strategies for bFGF and Peptide Fragments
The primary challenge in the in vivo application of bFGF and its fragments is to maintain their bioactive concentration at the target site over a desired period. Various delivery systems have been developed to address this, primarily falling into the categories of injectable hydrogels, solid scaffolds, and nanoparticle-based carriers.
Table 1: Comparison of In Vivo Delivery Methods for bFGF
| Delivery Method | Carrier Material | Typical bFGF Loading | Release Profile | Application Examples | Advantages | Disadvantages |
| Injectable Hydrogels | Fibrin, Hyaluronic Acid, Gelatin, Alginate | 50-200 ng/mL | Sustained release over 1-4 weeks | Myocardial infarction, wound healing, cartilage repair | Minimally invasive, conforms to defect shape, tunable degradation | Potential for burst release, mechanical properties may be weak |
| Solid Scaffolds | PLGA, Collagen, Gelatin sponges | 1-10 µ g/scaffold | Sustained release for several weeks | Bone regeneration, nerve repair | Provides structural support, defined architecture | Requires surgical implantation, potential for foreign body response |
| Nanoparticles | Heparin-based nanoparticles, Liposomes | 100-500 ng/mg of nanoparticles | Controlled release, targeted delivery | Ischemic diseases, cancer therapy | Protects bFGF from degradation, potential for cell-specific targeting | Complexity of formulation, potential for immunogenicity |
Experimental Protocols
Protocol 1: Preparation and In Vivo Application of a Fibrin-Based Hydrogel for bFGF Delivery
This protocol describes the preparation of a fibrin hydrogel for the sustained release of bFGF, suitable for subcutaneous or intramuscular injection in animal models.
Materials:
-
Lyophilized bFGF
-
Fibrinogen solution (e.g., 20 mg/mL in saline)
-
Thrombin solution (e.g., 50 U/mL in 40 mM CaCl2)
-
Sterile, pyrogen-free saline
-
Syringes (1 mL) and needles (25-27 gauge)
-
Microcentrifuge tubes
Procedure:
-
Reconstitution of bFGF: Reconstitute lyophilized bFGF in sterile saline to a stock concentration of 10 µg/mL. Aliquot and store at -80°C.
-
Preparation of Fibrinogen-bFGF solution: On the day of the experiment, thaw an aliquot of bFGF. In a sterile microcentrifuge tube, mix the desired amount of bFGF with the fibrinogen solution. For example, to achieve a final concentration of 100 ng of bFGF in 100 µL of hydrogel, add 1 µL of the 10 µg/mL bFGF stock to 99 µL of the fibrinogen solution.
-
In Vivo Injection: a. Draw the fibrinogen-bFGF solution into one 1 mL syringe. b. Draw an equal volume of the thrombin solution into a second 1 mL syringe. c. Use a mixing connector to attach the two syringes. d. Inject the mixture slowly at the target site (e.g., subcutaneously in the dorsal region of a mouse). The two solutions will mix at the needle tip, and the fibrin hydrogel will form in situ.
-
Post-injection Monitoring: Monitor the animal according to the approved animal care protocol. The release of bFGF from the fibrin hydrogel is expected to be sustained over 1-2 weeks.
Signaling Pathways and Experimental Workflows
bFGF Signaling Pathway
bFGF exerts its biological effects by binding to Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, in the presence of heparan sulfate proteoglycans (HSPGs). This binding event triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This, in turn, initiates a cascade of downstream signaling pathways, including the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate gene expression and cellular responses like proliferation, survival, and migration.
Caption: The bFGF signaling cascade initiated at the cell membrane.
Experimental Workflow for In Vivo Evaluation of a bFGF Delivery System
The following diagram outlines a typical workflow for assessing the efficacy of a novel bFGF delivery system in an animal model of tissue injury.
Caption: A generalized workflow for in vivo studies of bFGF delivery.
Considerations for Delivering bFGF (119-126)
While the protocols above are for full-length bFGF, they can be adapted for the bFGF (119-126) fragment. Key considerations include:
-
Stability: Peptides can be more susceptible to enzymatic degradation than full proteins. The choice of delivery system should protect the peptide from degradation. Encapsulation within a hydrogel or nanoparticle can provide this protection.
-
Dosage: The optimal dosage for the bFGF (119-126) fragment will likely differ from that of the full-length protein and will need to be determined empirically through dose-response studies.
-
Bioactivity: It is crucial to confirm that the encapsulation and release process does not compromise the bioactivity of the peptide fragment. An in vitro cell-based assay should be performed to verify this before proceeding to in vivo experiments.
By leveraging the established methodologies for bFGF delivery and carefully considering the unique properties of the bFGF (119-126) peptide fragment, researchers can design and execute robust in vivo experiments to explore its therapeutic potential.
Application Notes and Protocols for the Synthesis and Purification of bFGF (119-126)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis. The peptide fragment bFGF (119-126), with the amino acid sequence H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH (KRTGQYKL), has been identified as a biologically active peptide.[1][2][3] This fragment corresponds to a surface loop region of the full-length bFGF protein and has been shown to inhibit the dimerization and activation of bFGF receptors (FGFRs).[1][2][4] By interfering with the FGF2-FGFR1 interaction, this peptide can modulate downstream signaling pathways, making it a valuable tool for research into FGF signaling and a potential starting point for the development of therapeutic agents targeting FGF-related pathologies.[5][6]
These application notes provide a detailed protocol for the chemical synthesis and subsequent purification of the bFGF (119-126) peptide for research and development purposes.
Peptide Specifications
A summary of the key quantitative data for the bFGF (119-126) peptide is provided in the table below for easy reference.
| Property | Value |
| Sequence (3-Letter) | H-Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu-OH |
| Sequence (1-Letter) | KRTGQYKL |
| Molecular Formula | C₄₄H₇₆N₁₄O₁₂ |
| Molecular Weight | 993.18 g/mol |
| Purity (by HPLC) | ≥95% recommended for biological assays |
| Appearance | White lyophilized powder |
| Storage Conditions | Store at -20°C or below in a desiccated environment. |
Signaling Pathway Inhibition
The bFGF (119-126) peptide exerts its biological effect by inhibiting the initial step of the FGF signaling cascade: the dimerization and activation of FGF receptors.[5] This interference prevents the subsequent intracellular signaling events.
Caption: Inhibition of the bFGF signaling pathway by the bFGF (119-126) peptide.
Experimental Protocols
The following protocols detail the synthesis of bFGF (119-126) using Fmoc-based solid-phase peptide synthesis (SPPS), followed by cleavage from the resin, and purification by high-performance liquid chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of the peptide is performed on a solid support (resin), with each amino acid being added sequentially.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Material/Reagent | Grade |
| Rink Amide MBHA Resin | 100-200 mesh |
| Fmoc-protected Amino Acids (L-isomers) | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade |
| Dichloromethane (DCM) | Anhydrous, HPLC Grade |
| Piperidine | Reagent Grade |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade |
| Trifluoroacetic Acid (TFA) | Reagent Grade |
| Triisopropylsilane (TIS) | Reagent Grade |
| 1,2-Ethanedithiol (EDT) | Reagent Grade |
| Diethyl Ether | Anhydrous, ACS Grade |
| Acetonitrile (ACN) | HPLC Grade |
| Deionized Water (ddH₂O) | 18.2 MΩ·cm |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol is based on the widely used Fmoc/tBu strategy.[7][8]
-
Resin Preparation:
-
Place the Rink Amide MBHA resin in a reaction vessel.
-
Swell the resin in DMF for at least 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 20 minutes at room temperature.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (for each amino acid in the sequence Leu to Lys):
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To confirm the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
After coupling, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Peptide Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the sequence: Tyr, Gln, Gly, Thr, Arg, and Lys.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Protocol 2: Cleavage and Global Deprotection
This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.[4]
-
Resin Preparation:
-
Wash the final peptide-resin with DCM and dry it under a vacuum.
-
-
Cleavage Reaction:
-
Prepare a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5 v/v). Caution: Perform this step in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
-
Peptide Precipitation and Collection:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a vacuum.
-
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified using reverse-phase HPLC.[9][10][11]
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Buffer A (see table below).
-
-
HPLC Conditions:
Parameter Condition Column C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm for analytical or 10 µm, 21.2 x 250 mm for preparative) Mobile Phase A 0.1% TFA in ddH₂O Mobile Phase B 0.1% TFA in Acetonitrile (ACN) Gradient A linear gradient appropriate for the peptide's hydrophobicity (e.g., 5-65% B over 30 minutes) should be optimized. Flow Rate 1 mL/min for analytical, adjusted for preparative scale. Detection UV at 220 nm and 280 nm. -
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (≥95%).
-
-
Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the pure bFGF (119-126) peptide as a white powder.
-
Protocol 4: Characterization by Mass Spectrometry
The identity of the purified peptide should be confirmed by mass spectrometry.[1][2][12]
-
Sample Preparation:
-
Dissolve a small amount of the lyophilized peptide in an appropriate solvent (e.g., 50:50 ACN:water with 0.1% formic acid).
-
-
Analysis:
-
Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Confirm that the observed molecular weight matches the theoretical molecular weight of bFGF (119-126) (993.18 Da).
-
Concluding Remarks
The protocols outlined in these application notes provide a comprehensive guide for the successful synthesis and purification of the bFGF (119-126) peptide. Adherence to these methods will yield a high-purity peptide suitable for a range of in vitro and in vivo research applications aimed at investigating the biological roles of the FGF signaling pathway. It is important to note that optimization of coupling times and HPLC gradients may be necessary to achieve the highest possible yield and purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portlandpress.com [portlandpress.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application of bFGF (119-126) in Tissue Engineering: A Focus on Inhibitory Functions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Basic Fibroblast Growth Factor (bFGF), also known as FGF-2, is a potent signaling protein crucial for a multitude of cellular processes integral to tissue regeneration, including cell proliferation, migration, and angiogenesis.[1][2] While full-length bFGF is widely explored for its pro-regenerative capabilities in tissue engineering, specific fragments of the protein can exhibit unique, and sometimes opposing, biological activities. The bFGF fragment spanning amino acids 119-126, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), has been identified as a key region involved in receptor binding.[3][4]
Contrary to what might be expected from a fragment of a growth factor, current scientific literature indicates that the bFGF (119-126) peptide functions as an inhibitor of bFGF signaling.[5][6] It is proposed to act by binding to the FGF receptor (FGFR), thereby preventing the dimerization and activation of the receptor by the full-length bFGF protein.[5][6] This inhibitory action has significant implications for its application in tissue engineering and drug development, suggesting its potential use in scenarios where the attenuation of bFGF activity is desirable.
Potential applications for the inhibitory bFGF (119-126) fragment in a therapeutic or research context include:
-
Anti-angiogenic therapies: By blocking bFGF-induced blood vessel formation, this peptide could be investigated for its potential in cancer therapy to reduce tumor vascularization.[3]
-
Modulation of scar formation: As bFGF is involved in fibroblast proliferation and extracellular matrix deposition, its inhibition could be explored as a strategy to mitigate excessive scarring or fibrosis in wound healing.
-
Controlling cellular proliferation in engineered tissues: In complex tissue engineering applications, precise control over cell growth is essential. The bFGF (119-126) fragment could be used to spatially and temporally regulate proliferation signals.
It is crucial for researchers to recognize that the application of the bFGF (119-126) fragment is not for stimulating tissue regeneration but for its controlled inhibition. Further research into chemically modified versions, such as cyclized peptides, may offer enhanced stability and efficacy.[3]
Quantitative Data Summary
The following table summarizes quantitative data from a study on a cyclic peptide analog of the bFGF (118-126) fragment, which demonstrates the inhibitory effects on cell proliferation and migration. These findings provide insight into the potential efficacy of targeting this region of bFGF.
| Cell Line | Treatment | Concentration | Effect on Cell Proliferation (Inhibition %) | Effect on Cell Migration (Wound Closure Inhibition %) | Reference |
| HUVECs | Cyclic bFGF (118-126) analog | 1.8 µM | ~60% | Not Reported | [3] |
| 4T1 (Breast Cancer) | Cyclic bFGF (118-126) analog | 1.8 µM | ~55% | ~70% | [3] |
| U87 (Glioblastoma) | Cyclic bFGF (118-126) analog | 1.8 µM | ~45% | Not Reported | [3] |
| SKOV3 (Ovarian Cancer) | Cyclic bFGF (118-126) analog | 1.8 µM | ~50% | Not Reported | [3] |
Signaling Pathway
The bFGF (119-126) fragment is understood to inhibit the canonical bFGF signaling pathway by competing with the full-length protein for receptor binding. This prevents the subsequent intracellular signaling cascade that leads to cellular responses like proliferation and angiogenesis.
Caption: Inhibitory mechanism of bFGF (119-126).
Experimental Protocols
The following are example protocols for investigating the inhibitory effects of the bFGF (119-126) peptide. These should be adapted and optimized for specific cell types and experimental questions.
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the effect of bFGF (119-126) on the proliferation of endothelial cells (e.g., HUVECs) or fibroblasts in the presence of full-length bFGF.
Materials:
-
Target cells (e.g., HUVECs, NIH/3T3 fibroblasts)
-
Basal cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human bFGF (full-length)
-
bFGF (119-126) peptide (lyophilized)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture target cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium with reduced serum (e.g., 0.5-1% FBS).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide and Growth Factor Preparation:
-
Reconstitute lyophilized bFGF (119-126) peptide in sterile PBS or water to create a stock solution (e.g., 1 mg/mL).
-
Prepare a stock solution of full-length bFGF in sterile PBS with 0.1% BSA.
-
Prepare serial dilutions of the bFGF (119-126) peptide in low-serum medium.
-
Prepare the treatment medium containing a constant, predetermined stimulatory concentration of full-length bFGF (e.g., 10-20 ng/mL).
-
-
Treatment:
-
Remove the medium from the wells.
-
Add the treatment medium to the respective wells:
-
Control (low-serum medium only)
-
Positive Control (medium with full-length bFGF)
-
Experimental (medium with full-length bFGF and varying concentrations of bFGF (119-126))
-
-
Incubate for 48-72 hours.
-
-
Proliferation Assessment:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the control and positive control groups.
-
Plot the percentage of inhibition of proliferation against the concentration of bFGF (119-126).
-
Caption: Workflow for in vitro cell proliferation assay.
Protocol 2: In Vitro Scratch (Wound Healing) Assay
Objective: To assess the effect of bFGF (119-126) on the migration of cells in response to full-length bFGF.
Materials:
-
Same as Protocol 1, but using 6- or 12-well plates.
-
Pipette tips (p200) or a specialized scratch assay tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Cell Seeding:
-
Seed cells in a 6- or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
-
Creating the Scratch:
-
Once the cells are confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with the same treatment media as described in Protocol 1.
-
Immediately capture an image of the scratch at time 0.
-
-
Image Acquisition:
-
Place the plate in the incubator.
-
Capture images of the same field of view at regular intervals (e.g., 6, 12, 24 hours).
-
-
Data Analysis:
-
Use image analysis software to measure the area of the scratch at each time point.
-
Calculate the percentage of wound closure for each condition.
-
Compare the rate of closure between the control, positive control, and experimental groups.
-
Caption: Workflow for in vitro scratch assay.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. portlandpress.com [portlandpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 6. bFGF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Application Notes and Protocols: Utilizing bFGF (119-126) as a Tool for Studying FGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a critical signaling protein involved in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. The interaction of bFGF with its cognate Fibroblast Growth Factor Receptors (FGFRs) initiates a cascade of downstream signaling events crucial for normal physiological functions and implicated in various pathological conditions, including cancer. The peptide fragment bFGF (119-126), with the sequence KRTGQYKL, has been investigated as a tool to modulate and study FGFR signaling. This document provides detailed application notes and experimental protocols for researchers utilizing this peptide in their studies.
It is important to note that there are conflicting reports regarding the biological activity of the linear bFGF (119-126) peptide. While initial studies suggested it could inhibit the proliferation of endothelial cells at submicromolar concentrations, subsequent research has indicated that a cyclic conformation of the parent 118-126 fragment is significantly more effective in inhibiting FGFR signaling and tumor growth, while the linear form showed little to no activity in some assays.[1] This suggests that the peptide's conformation is critical for its biological function. Researchers should consider this controversy when designing experiments and may find that a cyclized version of the peptide provides more robust and reproducible results.
Quantitative Data Summary
The following table summarizes the available quantitative data for bFGF (119-126) and its cyclic analog. Due to the limited publicly available data for the linear peptide, data for a more potent cyclic analog is also included for comparison.
| Peptide | Assay | Cell Line | Target | Parameter | Value | Reference |
| Cyclic bFGF (118-126) analog | Cell Proliferation (FGF2-induced) | HUVECs | FGFR1 | IC50 | 1.09 µM | [1] |
| Linear bFGF (119-126) | Cell Proliferation | Bovine Aortic Endothelial Cells | FGFR | Inhibition | Complete inhibition at 1 µg/ml | [1] |
| Linear bFGF (119-126) | Cell Proliferation | HUVECs | FGFR | Activity | Ineffective | [1] |
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a complex network of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular functions. The bFGF (119-126) peptide is proposed to interfere with the initial ligand-receptor interaction.
References
Troubleshooting & Optimization
bFGF (119-126) solubility and stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of bFGF (119-126) in cell culture media. This guide includes troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is bFGF (119-126) and what is its mechanism of action?
A1: bFGF (119-126) is a synthetic peptide fragment derived from basic Fibroblast Growth Factor. It acts as an antagonist to the bFGF receptor (FGFR). Its primary mechanism of action is to inhibit the dimerization and subsequent activation of FGFR, thereby blocking the downstream signaling pathways that are typically initiated by full-length bFGF.[1][2] This inhibitory action can prevent bFGF-induced cell proliferation.[1]
Q2: How should I reconstitute lyophilized bFGF (119-126)?
A2: Lyophilized bFGF (119-126) is often supplied as a trifluoroacetate (TFA) salt, which generally enhances its solubility in aqueous solutions.[1] For initial reconstitution, it is recommended to use sterile, distilled water. Based on the peptide's amino acid sequence (KRTGQYKL), it has a net positive charge, making it a basic peptide. If solubility in water is limited, adding a small amount of a weak acid like 10% acetic acid can aid dissolution. For cell culture applications, it is crucial to avoid strong acids like TFA for reconstitution if the peptide will be directly added to cells.[3] A common alternative for hydrophobic peptides is to dissolve them in a small amount of dimethyl sulfoxide (DMSO) and then slowly add this stock solution to the aqueous culture medium.[3]
Q3: What is the recommended storage condition for bFGF (119-126)?
A3: Lyophilized bFGF (119-126) should be stored at -20°C or colder for long-term stability.[1] Once reconstituted, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. These aliquots should be stored at -20°C or, for enhanced stability, at -80°C.[2]
Q4: Can the trifluoroacetate (TFA) counterion affect my cell culture experiments?
A4: Yes, the TFA counterion, which is often present in commercially available synthetic peptides from the purification process, can have direct effects on cell culture experiments.[4][5][6] At certain concentrations, TFA can be cytotoxic, inhibit cell proliferation, or in some cases, even stimulate cell growth, leading to confounding results.[4][7] It is crucial to run appropriate controls to determine the effect of TFA at the concentrations present in your peptide stock solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Peptide will not dissolve in aqueous buffer. | The peptide may have low solubility in neutral pH due to its specific amino acid sequence. | For this basic peptide, try dissolving in sterile, distilled water first. If it does not dissolve, add a small amount of 10% acetic acid dropwise until the peptide dissolves. For highly insoluble peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution in your culture medium. Always test the solubility of a small amount of the peptide first. |
| Inconsistent or unexpected results in cell-based assays. | 1. Peptide degradation in the culture medium. 2. Interference from the TFA counterion. | 1. Perform a stability study to determine the half-life of the peptide in your specific cell culture medium at 37°C. This will help you determine the frequency of media changes or peptide supplementation needed. 2. Run a "TFA control" by adding TFA (at the same concentration as in your peptide stock) to your cells to assess its effect on cell viability and proliferation. If TFA is found to be problematic, consider obtaining a peptide with a different counterion (e.g., acetate or hydrochloride) or performing a counterion exchange.[6] |
| Loss of peptide activity over time in culture. | Peptidases present in the serum of the cell culture medium or secreted by the cells can degrade the peptide. | If your experiment allows, consider reducing the serum concentration or using a serum-free medium. Alternatively, protease inhibitor cocktails can be added to the culture medium to reduce enzymatic degradation. |
| Precipitation of the peptide upon addition to culture medium. | The peptide may have limited solubility in the final buffer composition of the cell culture medium. | Ensure that the stock solution of the peptide is added to the culture medium slowly while gently mixing. Avoid adding a highly concentrated stock directly to the medium. It may be necessary to use a lower final concentration of the peptide. |
Experimental Protocols
Protocol for Determining the Solubility of bFGF (119-126)
This protocol provides a general framework for determining the solubility of bFGF (119-126) in a specific cell culture medium (e.g., DMEM).
Materials:
-
Lyophilized bFGF (119-126)
-
Sterile, distilled water
-
10% Acetic Acid (sterile)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Desired cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Initial Solubility Test in Water:
-
Weigh out a small, known amount of lyophilized bFGF (119-126) (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Add a small volume of sterile, distilled water (e.g., 100 µL) to the tube.
-
Vortex the tube for 30 seconds.
-
Visually inspect for complete dissolution. If dissolved, continue adding water stepwise and vortexing until the desired concentration is reached or precipitation occurs.
-
-
Solubility in Acidic Solution (if insoluble in water):
-
To the peptide that did not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
Note the volume of acetic acid required.
-
-
Solubility in DMSO (for hydrophobic peptides):
-
If the peptide is insoluble in aqueous solutions, weigh a fresh 1 mg of peptide and add a small volume of DMSO (e.g., 50 µL).
-
Vortex until fully dissolved.
-
-
Solubility in Cell Culture Medium:
-
Prepare a high-concentration stock solution of the peptide in the appropriate solvent determined above.
-
Add small aliquots of the stock solution to a known volume of the cell culture medium at 37°C.
-
After each addition, mix gently and visually inspect for any precipitation.
-
The highest concentration at which the peptide remains in solution is its approximate solubility in that medium.
-
-
Quantitative Analysis (Optional):
-
After determining the approximate solubility, prepare a saturated solution.
-
Centrifuge the solution to pellet any undissolved peptide.
-
Measure the concentration of the peptide in the supernatant using a spectrophotometer (if the peptide has a chromophore) or by HPLC.
-
Protocol for Assessing the Stability of bFGF (119-126) in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the half-life of bFGF (119-126) in a cell culture medium.
Materials:
-
bFGF (119-126) stock solution of known concentration
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C, 5% CO2
-
HPLC system with a C18 column
-
Acetonitrile (ACN) with 0.1% TFA (Mobile Phase B)
-
Water with 0.1% TFA (Mobile Phase A)
-
Quenching solution (e.g., 10% Trichloroacetic acid)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
Prepare a solution of bFGF (119-126) in the cell culture medium at a final concentration of, for example, 100 µg/mL.
-
Dispense aliquots of this solution into several microcentrifuge tubes.
-
One tube will be the time zero (T=0) sample. Immediately add an equal volume of quenching solution to this tube to stop any enzymatic degradation. Store at -20°C.
-
Place the remaining tubes in a 37°C incubator.
-
-
Time-Course Experiment:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Add an equal volume of quenching solution to the tube.
-
Store the quenched samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of Mobile Phase A and B to separate the intact peptide from any degradation products.
-
Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact bFGF (119-126) at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½) of the peptide.
-
Visualizations
bFGF Signaling Pathway and Inhibition by bFGF (119-126)
Caption: bFGF signaling pathway and its inhibition by bFGF (119-126).
Experimental Workflow for Assessing Peptide Stability
Caption: Workflow for determining peptide stability in cell culture media.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting bFGF (119-126) solubility.
References
- 1. bFGF (119-126), Basic Fibroblast Growth Factor, human, bovine peptide [novoprolabs.com]
- 2. bFGF (119-126) | TargetMol [targetmol.com]
- 3. biocat.com [biocat.com]
- 4. genscript.com.cn [genscript.com.cn]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
Technical Support Center: Optimizing bFGF (119-126) Concentration for Anti-Proliferative Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bFGF (119-126) peptide to achieve anti-proliferative effects.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not observing any anti-proliferative effect with the linear bFGF (119-126) peptide. What could be the reason?
A1: This is a common observation. Studies have shown that the linear form of the bFGF (119-126) peptide has been found to be ineffective at inhibiting the proliferation of various cell lines, including human umbilical vein endothelial cells (HUVECs), 4T1 mammary carcinoma, U87 glioblastoma, and SKOV3 ovarian cancer cells.[1][2] The anti-proliferative activity of this peptide fragment appears to be highly dependent on its conformation.
Troubleshooting Steps:
-
Consider a cyclic analog: Research indicates that a cyclic version of the bFGF (118-126) fragment (e.g., with a disulfide bond) demonstrates potent anti-proliferative and anti-tumor activities.[1][2] The cyclic structure is thought to better mimic the loop region of the native bFGF protein, leading to a more stable interaction with the FGF receptor 1 (FGFR1).
-
Verify peptide integrity: Ensure the peptide was stored correctly (lyophilized at -20°C, protected from light) and reconstituted properly in a sterile, appropriate solvent. Repeated freeze-thaw cycles should be avoided as they can degrade the peptide.
-
Confirm cell line responsiveness: Ensure your target cell line expresses FGFR1, the primary receptor for bFGF. The absence or low expression of this receptor will render the peptide ineffective.
Q2: What is a good starting concentration range for the bFGF (119-126) peptide in an anti-proliferation assay?
A2: For a cyclic version of the bFGF (118-126) peptide, a good starting point for a dose-response experiment would be in the range of 0.1 µM to 10 µM. One study reported IC50 values for a cyclic peptide (BGF1) between 0.18 µM and 1.27 µM in different cell lines when stimulated with 20 ng/mL of FGF2.[1] For the linear peptide corresponding to residues 119-126, a concentration of 1 µg/ml was reported to completely inhibit the proliferation of bovine aortic endothelial cells in the absence of bFGF stimulation.[1] However, as mentioned in Q1, the efficacy of the linear peptide is questionable in the presence of bFGF.
Q3: My cell viability assay results are inconsistent. What are some common pitfalls?
A3: Inconsistent results in cell viability assays can arise from several factors.
Troubleshooting Steps:
-
Peptide Solubility: Ensure the peptide is fully dissolved before adding it to the cell culture medium. Poor solubility can lead to inaccurate concentrations and variable effects. If solubility is an issue, consider using a different solvent or sonication.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure a uniform single-cell suspension and accurate cell counting before seeding.
-
Edge Effects in Microplates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental conditions and instead fill them with sterile PBS or media.
-
Assay Incubation Time: The incubation time for the viability reagent (e.g., MTT) is critical. Insufficient incubation can lead to incomplete color development, while over-incubation can lead to crystallization of the formazan product. Optimize the incubation time for your specific cell line.
-
Interference with Assay Reagents: Some peptides may interact with the assay reagents. For example, a colored peptide could interfere with a colorimetric assay like MTT. Always include a control with the peptide in cell-free media to check for any direct reaction with the assay components.
Q4: How can I confirm that the observed anti-proliferative effect is due to the inhibition of the bFGF signaling pathway?
A4: To confirm the mechanism of action, you can perform several experiments:
-
Rescue Experiment: Co-incubate the cells with the bFGF (119-126) peptide and an excess of full-length bFGF. If the peptide is a competitive inhibitor, the addition of excess bFGF should rescue the proliferative phenotype.
-
Western Blot Analysis: Analyze the phosphorylation status of key downstream signaling molecules in the bFGF pathway, such as ERK1/2 (p44/42 MAPK) and Akt. A successful inhibition by the peptide should lead to a decrease in the phosphorylation of these proteins in bFGF-stimulated cells.
-
Receptor Binding Assay: If feasible, perform a competitive binding assay to demonstrate that the bFGF (119-126) peptide directly competes with labeled bFGF for binding to its receptor.
Quantitative Data Summary
The following table summarizes the reported anti-proliferative activity of a cyclic bFGF (118-126) analog (BGF1) against various cell lines stimulated with 20 ng/mL of FGF2.
| Cell Line | IC50 Value (µM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.09 |
| 4T1 Mammary Carcinoma | 1.27 |
| U87 Glioblastoma | 0.65 |
| SKOV3 Ovarian Carcinoma | 0.18 |
Data extracted from a study on a cyclic disulfide-bonded peptide analog of the FGF2 (118-126) fragment.[1]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Target cells in culture
-
Complete culture medium
-
Serum-free culture medium
-
bFGF (119-126) peptide (lyophilized)
-
Recombinant human bFGF (for stimulation)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation (Optional but Recommended):
-
Gently aspirate the culture medium.
-
Wash the cells once with sterile PBS.
-
Add 100 µL of serum-free or low-serum medium and incubate for 12-24 hours. This synchronizes the cell cycle and reduces basal proliferation.
-
-
Peptide and bFGF Treatment:
-
Prepare a stock solution of the bFGF (119-126) peptide in an appropriate sterile solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of the peptide in serum-free or low-serum medium.
-
Prepare a working solution of recombinant bFGF (e.g., 20 ng/mL) in the same medium.
-
Aspirate the starvation medium from the cells.
-
Add 100 µL of the treatment solutions to the respective wells. Include the following controls:
-
Vehicle Control: Medium with the solvent used for the peptide.
-
bFGF Stimulation Control: Medium with bFGF only.
-
Peptide Only Control: Medium with the highest concentration of the peptide only (to check for cytotoxicity).
-
Experimental Wells: Medium with bFGF and varying concentrations of the peptide.
-
-
Incubate for 24-72 hours, depending on the cell line's doubling time.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.
-
Calculate the percentage of cell viability relative to the bFGF stimulation control.
-
Visualizations
bFGF Signaling Pathway
Caption: The bFGF signaling pathway leading to cell proliferation.
Experimental Workflow for Optimizing bFGF (119-126) Concentration
Caption: Workflow for determining the optimal anti-proliferative concentration.
References
Potential off-target effects of bFGF (119-126) in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the bFGF (119-126) peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary known function of bFGF (119-126)?
A1: The bFGF (119-126) peptide, with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL), is a fragment of the basic fibroblast growth factor (bFGF or FGF2). Its primary intended function is to act as an antagonist to the FGF receptor 1 (FGFR1). It is believed to inhibit the dimerization and activation of bFGF receptors, thereby blocking downstream signaling.[1][2][3] The anti-tumor and anti-metastatic properties of this peptide appear to be dependent on its conformation, with a cyclic (disulfide-bonded) form showing greater efficacy than the linear form.[1]
Q2: My experimental results are inconsistent when using bFGF (119-126). Could off-target effects be the cause?
A2: Inconsistent results can stem from various factors, including peptide stability, solubility, and batch-to-batch variability. However, off-target effects are a plausible cause, especially if you observe phenotypes that cannot be explained by the inhibition of the FGF signaling pathway.
Q3: What are the most likely off-target interactions for bFGF (119-126)?
A3: Based on studies of the full-length bFGF protein, the most probable off-target interactions for the bFGF (119-126) fragment are with integrins . Specifically, bFGF has been shown to interact with integrins αvβ3 and α6β1.[4][5] Residues within and near the 119-126 sequence of the full-length bFGF protein have been implicated in this binding. Therefore, it is conceivable that the bFGF (119-126) peptide could exhibit some affinity for these integrins, leading to unintended cellular responses.
Q4: Are there any other potential off-target concerns?
A4: Due to the high degree of homology among Receptor Tyrosine Kinases (RTKs), there is a possibility of cross-reactivity with other RTKs, such as Vascular Endothelial Growth Factor Receptors (VEGFRs). While direct evidence for bFGF (119-126) binding to other RTKs is limited, it remains a theoretical possibility that should be considered when interpreting unexpected results.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes Not Consistent with FGFR Inhibition
-
Possible Cause: Off-target binding to integrins.
-
Troubleshooting Steps:
-
Validate Integrin Expression: Confirm that your cell line of interest expresses potential off-target integrins (e.g., αvβ3, α6β1) using flow cytometry or western blotting.
-
Competitive Inhibition Assay: Perform a competitive binding assay using a known integrin ligand (e.g., RGD peptide for αvβ3) to see if it can block the unexpected phenotype induced by bFGF (119-126).
-
Use a Structurally Unrelated FGFR Inhibitor: Treat your cells with a different class of FGFR inhibitor (e.g., a small molecule tyrosine kinase inhibitor) that is known to be highly specific for FGFR. If the unexpected phenotype is not replicated, it strongly suggests an off-target effect of bFGF (119-126).
-
Knockdown of Potential Off-Targets: Use siRNA or shRNA to knockdown the expression of suspected off-target integrins. If the unexpected phenotype is diminished or abolished, this provides strong evidence for an off-target interaction.
-
Issue 2: Discrepancy Between In Vitro Binding Assays and Cellular Activity
-
Possible Cause: Complex signaling crosstalk in the cellular environment.
-
Troubleshooting Steps:
-
Investigate Downstream Signaling of Off-Targets: If you suspect integrin binding, examine the activation state of focal adhesion kinase (FAK) and Src, which are downstream effectors of integrin signaling.
-
Serum Starvation: Culture cells in low-serum or serum-free media to reduce the complexity of growth factor signaling that might be indirectly influencing the effects of bFGF (119-126).
-
Use of FGFR-Null Cell Lines: If available, perform experiments in a cell line that does not express FGFRs. Any observed cellular response would be indicative of an off-target effect.
-
Quantitative Data Summary
Direct quantitative binding data for bFGF (119-126) to off-target receptors is not extensively available in the current literature. The following table provides illustrative data based on the known interactions of the parent bFGF protein and general knowledge of peptide-receptor interactions. Researchers should determine these values experimentally for their specific system.
| Peptide | Target Receptor | Off-Target Receptor | Estimated Kd (On-Target) | Potential Kd (Off-Target) | Assay Type for Determination |
| bFGF (119-126) | FGFR1 | Integrin αvβ3 | 1-10 µM | 10-100 µM or weaker | Solid-Phase Binding Assay, SPR |
| bFGF (119-126) | FGFR1 | Integrin α6β1 | 1-10 µM | 10-100 µM or weaker | Solid-Phase Binding Assay, SPR |
| bFGF (119-126) | FGFR1 | VEGFR2 | 1-10 µM | >100 µM | Kinase Inhibition Assay, Radioligand Binding |
Experimental Protocols
Protocol 1: Solid-Phase Binding Assay for bFGF (119-126) and Integrin Interaction
Objective: To quantify the binding affinity of bFGF (119-126) to a purified integrin receptor.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with a solution of purified integrin (e.g., 10 µg/mL of purified αvβ3 integrin) in a suitable buffer (e.g., PBS, pH 7.4) overnight at 4°C.
-
Blocking: Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
Peptide Incubation: Add serial dilutions of biotinylated bFGF (119-126) peptide to the wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Analysis: Read the absorbance at 450 nm. Plot the absorbance versus the peptide concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protocol 2: Cell-Based Adhesion Assay to Assess Functional Off-Target Effects
Objective: To determine if bFGF (119-126) can inhibit integrin-mediated cell adhesion.
Methodology:
-
Plate Coating: Coat a 96-well plate with an integrin ligand (e.g., vitronectin for αvβ3) overnight at 4°C.
-
Cell Preparation: Harvest and resuspend cells that express the target integrin in a serum-free medium.
-
Peptide Pre-incubation: Pre-incubate the cells with varying concentrations of bFGF (119-126) for 30 minutes.
-
Cell Seeding: Seed the pre-incubated cells onto the coated plate and allow them to adhere for 1-2 hours.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method (e.g., crystal violet staining or a fluorescence-based assay).
-
Data Analysis: Plot the number of adherent cells against the peptide concentration to determine the IC50 for the inhibition of cell adhesion.
Visualizations
Caption: On- and potential off-target signaling of bFGF (119-126).
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Simultaneous binding of bFGF to both FGFR and integrin maintains properties of primed human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. devtoolsdaily.com [devtoolsdaily.com]
Troubleshooting inconsistent results with bFGF (119-126)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bFGF (119-126) peptide.
Frequently Asked Questions (FAQs)
Q1: What is bFGF (119-126) and what is its mechanism of action?
A1: bFGF (119-126) is a synthetic peptide fragment corresponding to amino acid residues 119-126 of basic Fibroblast Growth Factor (bFGF), also known as FGF2.[1][2][3][4] Its primary mechanism of action is to inhibit the biological activity of bFGF by preventing the dimerization and activation of its receptors (FGFRs).[1][2][3][5] By doing so, it blocks the downstream signaling pathways normally initiated by bFGF.
Q2: What are the common applications of bFGF (119-126) in research?
A2: Given its inhibitory function, bFGF (119-126) is primarily used in studies to block bFGF-mediated cellular processes. This includes inhibiting the proliferation of various cell types, such as vascular endothelial cells, and studying the role of the bFGF signaling pathway in angiogenesis, cancer, and other physiological and pathological processes.[5][6]
Q3: How should I properly store and handle the bFGF (119-126) peptide?
A3: Proper storage and handling are critical for maintaining the integrity and activity of the peptide. The following table summarizes the recommended storage conditions.
| Storage Condition | Recommendation |
| Lyophilized Powder | Store at -20°C or -80°C for long-term stability.[3] |
| Stock Solution | Prepare a concentrated stock solution in a suitable solvent (e.g., sterile PBS) and aliquot to avoid repeated freeze-thaw cycles. Store aliquots at -80°C.[7] |
| Working Solution | Thaw a stock aliquot and dilute to the final working concentration in your cell culture medium immediately before use. |
Q4: What is the typical effective concentration range for bFGF (119-126) in cell culture experiments?
A4: The optimal concentration of bFGF (119-126) can vary depending on the cell type, assay conditions, and the concentration of bFGF being antagonized. However, studies have shown that it can inhibit the proliferation of vascular endothelial cells at submicromolar concentrations.[5] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Inconsistent Results
Inconsistent results with bFGF (119-126) can arise from various factors related to peptide quality, experimental design, and execution. This guide addresses common issues and provides potential solutions.
Problem 1: No inhibitory effect or weaker than expected inhibition.
| Potential Cause | Recommended Solution |
| Peptide Degradation | Ensure the peptide has been stored correctly in its lyophilized form at -20°C or -80°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working solutions for each experiment. Consider that the stability of the peptide in culture medium at 37°C may be limited. |
| Incorrect Peptide Concentration | Verify the calculations for your stock and working solutions. The net peptide content of the lyophilized powder can be lower than the total weight due to the presence of counterions (e.g., TFA). |
| Suboptimal Experimental Conditions | Optimize the incubation time with the peptide. Ensure the concentration of bFGF being used to stimulate the cells is appropriate and not overwhelming the inhibitory capacity of the peptide. |
| Low Peptide Purity | Use a high-purity peptide (>95%). Impurities can interfere with the peptide's activity. |
| Cellular Resistance | Some cell lines may have intrinsic resistance to the inhibition of the bFGF pathway or may have redundant signaling pathways that compensate for the inhibition. |
| Linear vs. Cyclic Peptide | Some studies suggest that a cyclized form of the bFGF (118-126) fragment has enhanced stability and inhibitory activity compared to the linear form.[6] If using a linear peptide, consider if a cyclic version might be more effective. |
Problem 2: High variability between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Peptide Handling | Ensure consistent and accurate pipetting of the peptide solution. Prepare a master mix of the final working solution to add to all relevant wells to minimize pipetting errors. |
| Cell Culture Variability | Use cells at a consistent passage number and confluency. Variations in cell health and density can affect their response to growth factors and inhibitors. |
| Presence of Trifluoroacetic Acid (TFA) | TFA is often a residual counterion from the peptide purification process and can interfere with cellular assays.[5] If high variability is observed, consider using a peptide preparation where TFA has been removed or exchanged for a more biocompatible counterion like acetate or hydrochloride. |
| Peptide Aggregation | Peptides can sometimes aggregate, leading to non-uniform concentrations in solution. Visually inspect the solution for any precipitation. Gentle vortexing or sonication might help to dissolve aggregates, but be cautious as this can also degrade the peptide. |
Problem 3: Unexpected cellular toxicity.
| Potential Cause | Recommended Solution |
| High Peptide Concentration | High concentrations of any peptide can sometimes induce non-specific cytotoxic effects. Perform a dose-response curve to determine the optimal non-toxic inhibitory concentration. |
| Contaminants in Peptide Preparation | Impurities from the synthesis process or endotoxin contamination can cause cellular toxicity. Ensure you are using a high-purity peptide from a reputable supplier and consider testing for endotoxins if unexpected toxicity is observed. |
| Solvent Toxicity | If using a solvent other than a buffered aqueous solution to dissolve the peptide, ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells. |
Experimental Protocols
Cell Proliferation Inhibition Assay (MTT Assay)
This protocol provides a general workflow for assessing the inhibitory effect of bFGF (119-126) on bFGF-induced cell proliferation.
Materials:
-
Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Recombinant human bFGF
-
bFGF (119-126) peptide
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence by the end of the assay. Allow cells to adhere overnight in complete medium.
-
Serum Starvation: The next day, aspirate the complete medium and wash the cells with PBS. Add serum-free or low-serum medium and incubate for 4-24 hours to synchronize the cells and reduce basal proliferation.
-
Peptide and Growth Factor Treatment:
-
Prepare a dilution series of bFGF (119-126) in serum-free/low-serum medium.
-
Prepare a solution of bFGF at a concentration known to induce sub-maximal proliferation (e.g., 10 ng/mL, this should be optimized for your cell line).
-
Aspirate the starvation medium.
-
Add the bFGF (119-126) dilutions to the wells and incubate for 1-2 hours.
-
Add the bFGF solution to the wells containing the peptide. Include appropriate controls:
-
Cells only (no treatment)
-
Cells + bFGF only
-
Cells + highest concentration of bFGF (119-126) only
-
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Aspirate the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of bFGF (119-126) relative to the bFGF-only control.
Visualizations
bFGF Signaling Pathway
Caption: bFGF signaling pathway and the inhibitory action of bFGF (119-126).
Experimental Workflow for Testing bFGF (119-126) Activity
Caption: Workflow for a cell proliferation inhibition assay.
References
- 1. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 2. peptide.com [peptide.com]
- 3. bFGF (119-126) | TargetMol [targetmol.com]
- 4. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [eurogentec.com]
- 5. bFGF (119-126), Basic Fibroblast Growth Factor, human, bovine peptide [novoprolabs.com]
- 6. portlandpress.com [portlandpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Impact of TFA Contamination on bFGF (119-126) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering issues with trifluoroacetic acid (TFA) contamination in their experiments involving the basic Fibroblast Growth Factor (bFGF) fragment (119-126). TFA is a common remnant from the synthesis and purification of peptides and can significantly impact the accuracy and reproducibility of bioassays.
Frequently Asked Questions (FAQs)
Q1: What is bFGF (119-126) and what is its biological activity?
A1: The peptide bFGF (119-126) is a synthetic fragment corresponding to amino acid residues 119-126 of human basic Fibroblast Growth Factor.[1][2][3] Its primary biological activity is to act as an antagonist to the full-length bFGF. It functions by inhibiting the dimerization and subsequent activation of bFGF receptors (FGFRs), thereby blocking the downstream signaling pathways that lead to cell proliferation and other cellular responses.[1][2][4]
Q2: How can residual TFA affect my experiments with bFGF (119-126)?
A2: Residual TFA, a strong acid used in peptide synthesis and purification, can introduce several confounding variables into your experiments:[5][6]
-
Direct Cytotoxicity: TFA can be toxic to cells in culture, even at low concentrations. This can lead to reduced cell viability, masking the true inhibitory effect of the bFGF (119-126) peptide.[7]
-
Alteration of pH: The acidity of TFA can lower the pH of your cell culture medium or assay buffer, which can adversely affect cell health and enzyme kinetics, leading to inconsistent results.[5]
-
Modification of Peptide Properties: TFA counter-ions can bind to the peptide, potentially altering its conformation, solubility, and aggregation state.[5] This may interfere with the peptide's ability to bind to its target receptor.
-
Assay Interference: TFA can directly interfere with assay components. For instance, its strong absorbance in the infrared spectrum can complicate the analysis of peptide secondary structure.[5]
Q3: What are the typical levels of TFA in a synthetic peptide, and what is considered an acceptable level?
A3: The amount of residual TFA in a lyophilized peptide sample can be substantial, often ranging from 10% to 45% by weight. For sensitive biological assays, particularly cell-based and in vivo studies, it is highly recommended to reduce the TFA content to less than 1%.
Q4: How can I determine if TFA is the cause of unexpected results in my bFGF (119-126) bioassay?
A4: To determine if TFA is interfering with your assay, you should run a "TFA control" experiment. This involves exposing your cells to the same concentrations of TFA that are present in your peptide stock solution, but without the bFGF (119-126) peptide. This will help you distinguish the cytotoxic or other effects of the counter-ion from the biological activity of your peptide.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory effect of bFGF (119-126) on bFGF-induced cell proliferation. | TFA Cytotoxicity: Residual TFA in the peptide preparation may be causing cell death, masking the specific inhibitory effect of the peptide. At high concentrations, this cytotoxicity can be mistaken for an inhibitory effect of the peptide itself, while at lower but still toxic concentrations, it can lead to variability. | 1. Quantify TFA Content: If possible, determine the percentage of TFA in your peptide stock. 2. Perform a TFA Control Experiment: As described in FAQ 4, test the effect of TFA alone on your cells at the relevant concentrations. 3. TFA Removal: If TFA is found to be cytotoxic, perform a salt exchange to replace TFA with a more biocompatible counter-ion like hydrochloride (HCl) or acetate. (See Experimental Protocols section). |
| High background cell death in all wells, including controls treated with the peptide. | High TFA Concentration: The concentration of TFA in your final assay volume may be high enough to cause significant cytotoxicity. | 1. Calculate Final TFA Concentration: Based on the weight percentage of TFA in your peptide, calculate the final molar concentration of TFA in your assay. 2. Reduce Peptide Concentration: If the TFA concentration is in the toxic range for your cell line, consider lowering the peptide concentration. 3. TFA Removal: The most robust solution is to remove the TFA from your peptide stock. |
| Poor solubility of the bFGF (119-126) peptide in aqueous buffers. | Influence of TFA Counter-ion: The presence of TFA can affect the overall physicochemical properties of the peptide, including its solubility. | 1. Test Different Solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO first, and then diluting it with your aqueous buffer. 2. Counter-ion Exchange: Exchanging TFA for acetate or hydrochloride can sometimes improve the solubility of a peptide in aqueous solutions. |
| Variability between different batches of the bFGF (119-126) peptide. | Inconsistent TFA Content: Different synthesis and purification batches can have varying levels of residual TFA, leading to inconsistent biological activity. | 1. Request TFA Content Information: Ask the peptide supplier for the percentage of TFA in each batch. 2. Standardize TFA Removal: Implement a standard TFA removal protocol for all batches of the peptide before use to ensure consistency. |
Quantitative Data Summary
The following tables provide an overview of the potential impact of TFA on cell-based assays. Note that the specific effects can vary depending on the cell line, assay duration, and experimental conditions.
Table 1: Reported Cytotoxic Effects of TFA on Various Cell Lines
| Cell Line | Assay Type | Observed Effect of TFA | Reference |
| Fetal Rat Osteoblasts | Cell Proliferation | Inhibition observed at concentrations as low as 10 nM. | [5] |
| Murine Glioma Cells | Cell Growth | Stimulation of cell growth and protein synthesis at concentrations of 0.5–7.0 mM. | [5] |
| Multiple Cell Lines | General Cytotoxicity | Cytotoxic effects are commonly observed at concentrations above 100 µM. | |
| Osteoblasts and Chondrocytes | Cell Proliferation | TFA salts of peptides consistently showed less cell proliferation compared to hydrochloride salts. | [7] |
Table 2: Illustrative IC50 Values for TFA in Different Cell Lines (Hypothetical Data for Demonstration)
| Cell Line | Assay Duration | Estimated IC50 of TFA |
| NIH/3T3 Fibroblasts | 48 hours | 0.5 - 2 mM |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 72 hours | 0.1 - 0.5 mM |
| PC-12 Cells | 48 hours | 1 - 5 mM |
Disclaimer: These are representative values to illustrate the potential cytotoxic range of TFA. Actual IC50 values should be determined experimentally for the specific cell line and conditions used.
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This protocol describes a common method to exchange trifluoroacetate counter-ions with chloride ions.
Materials:
-
Lyophilized bFGF (119-126) (TFA salt)
-
Milli-Q or deionized water
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in Milli-Q water at a concentration of 1-2 mg/mL.
-
Add the 100 mM HCl solution to the peptide solution to a final HCl concentration of 10 mM.
-
Allow the solution to stand at room temperature for 1-2 minutes.
-
Flash-freeze the solution in liquid nitrogen or in a freezer at -80°C.
-
Lyophilize the frozen sample overnight until all the solvent is removed.
-
Repeat steps 1-5 two to three more times to ensure complete TFA removal.
-
After the final lyophilization, the peptide is ready to be dissolved in the appropriate buffer for your biological assay.
Protocol 2: Bioassay for Assessing the Inhibitory Activity of bFGF (119-126)
This protocol outlines a cell proliferation assay to determine the inhibitory effect of bFGF (119-126) on bFGF-induced cell growth.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
Recombinant human bFGF
-
bFGF (119-126) peptide (TFA-free)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells.
-
Treatment Preparation:
-
Prepare a solution of bFGF in serum-free medium at twice the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Prepare a serial dilution of the bFGF (119-126) peptide in serum-free medium at twice the final desired concentrations (e.g., from 2 µM to 200 µM for final concentrations of 1 µM to 100 µM).
-
-
Cell Treatment:
-
Control Wells: Add 50 µL of serum-free medium.
-
bFGF-Stimulated Wells: Add 50 µL of the 2X bFGF solution.
-
Inhibition Wells: Add 50 µL of each of the 2X bFGF (119-126) dilutions.
-
Immediately after adding the inhibitor, add 50 µL of the 2X bFGF solution to the inhibition wells.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation Assay: After the incubation period, assess cell proliferation using your chosen method (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of bFGF (119-126) using the following formula: % Inhibition = 100 * (1 - [(Absorbance of Inhibitor Well - Absorbance of Control Well) / (Absorbance of bFGF Well - Absorbance of Control Well)])
-
Plot the % inhibition against the log concentration of bFGF (119-126) to determine the IC50 value.
-
Visualizations
Caption: The bFGF signaling pathway, initiated by ligand binding and receptor dimerization.
Caption: Troubleshooting workflow for suspected TFA contamination in bioassays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 3. peptide.com [peptide.com]
- 4. bFGF (119-126) | TargetMol [targetmol.com]
- 5. genscript.com [genscript.com]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of bFGF (119-126)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the basic Fibroblast Growth Factor fragment, bFGF (119-126).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles to achieving high in vivo bioavailability for the bFGF (119-126) peptide?
The primary obstacles for bFGF (119-126) and other therapeutic peptides are inherent to their biochemical nature. These include:
-
Rapid Enzymatic Degradation: Peptides are highly susceptible to breakdown by proteases present in biological fluids, leading to a very short in vivo half-life.
-
Poor Membrane Permeability: The hydrophilic and charged nature of many peptides, including fragments of bFGF, hinders their ability to cross cellular membranes to reach intracellular targets.
-
Fast Renal Clearance: Due to their small size, peptides are often quickly filtered out of the bloodstream by the kidneys and excreted.
-
Low Solubility: Some peptides may have poor solubility in aqueous physiological environments, which can complicate formulation and administration.
Q2: What chemical modification strategies can be employed to improve the in vivo stability and bioavailability of bFGF (119-126)?
Several chemical modification strategies can enhance the in vivo performance of bFGF (119-126):
-
Cyclization: Creating a cyclic version of the peptide can increase its structural rigidity, making it more resistant to enzymatic degradation. Studies on analogs of the bFGF (118-126) fragment have shown that a cyclic peptide exhibited greater stability and inhibitory activity compared to its linear counterpart.[1]
-
N-terminal Methylation: Modifying the N-terminus by methylation can help to protect the peptide from degradation by aminopeptidases.[2]
-
C-terminal Amidation: The introduction of an amide group at the C-terminus can increase the peptide's resistance to carboxypeptidases.[2]
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the hydrodynamic volume of the peptide, shielding it from enzymatic degradation and reducing renal clearance.[2]
Q3: What drug delivery systems are suitable for enhancing the bioavailability of bFGF (119-126)?
Encapsulation or conjugation to delivery systems can protect the peptide from degradation and facilitate its delivery to the target site. Suitable systems include:
-
Liposomes: These lipid-based vesicles can encapsulate hydrophilic peptides like bFGF (119-126), protecting them from enzymatic degradation and aiding in cellular uptake. Truncated bFGF peptide-modified cationic liposomes have been used to deliver other therapeutic agents.
-
Nanoparticles: Polymeric nanoparticles can be formulated to encapsulate peptides, providing a sustained release profile and improved stability in vivo.
-
Hydrogels: These water-swollen polymer networks can be used for localized and sustained delivery of peptides, which is particularly useful for applications like wound healing.
Troubleshooting Guides
Problem: The bFGF (119-126) peptide shows good in vitro activity but has no observable effect in our animal model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Rapid in vivo degradation | 1. Chemical Modification: Consider synthesizing a more stable analog of the peptide. Cyclization has been shown to be effective for a similar bFGF fragment.[1] 2. Formulation with a Delivery System: Encapsulate the peptide in liposomes or nanoparticles to protect it from proteases. |
| Poor pharmacokinetics (e.g., rapid clearance) | 1. PEGylation: Conjugating PEG to the peptide can increase its size and reduce renal clearance.[2] 2. Fusion to a Larger Protein: Consider creating a fusion protein with a larger carrier protein, such as albumin or an Fc fragment, to extend its plasma half-life. |
| Suboptimal route of administration | 1. Evaluate Different Routes: If using oral or topical administration, consider intravenous or subcutaneous injection to bypass initial metabolic barriers. 2. Localized Delivery: For tissue-specific effects, consider local administration via a hydrogel or other implantable system. |
| Insufficient dosage | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal therapeutic dose. 2. Pharmacokinetic Analysis: If possible, measure the plasma concentration of the peptide over time to ensure it reaches therapeutic levels. |
Problem: We are seeing high variability in our in vivo experimental results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent peptide formulation | 1. Standardize Formulation Protocol: Ensure the protocol for preparing the peptide solution or delivery system is consistent for every experiment. 2. Characterize Formulation: Before in vivo administration, characterize the formulation for particle size, encapsulation efficiency, and peptide integrity. |
| Variability in animal handling and injection technique | 1. Consistent Animal Handling: Ensure all animals are handled in the same manner to minimize stress-induced physiological changes. 2. Standardized Injection Procedure: Use a consistent and precise injection technique (e.g., injection volume, site, and speed). Refer to the detailed experimental protocols below. |
| Biological variability between animals | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Homogenous Animal Cohorts: Use animals of the same age, sex, and genetic background. |
Quantitative Data
The following table summarizes available in vivo pharmacokinetic data for a relevant Fibroblast Growth Factor Receptor (FGFR) antagonist peptide. While not specific to bFGF (119-126), this data provides a useful reference for the expected in vivo behavior of similar short peptides.
| Peptide | Animal Model | Route of Administration | Half-life (t1/2) |
| FGFR Antagonist Peptide (P9) | Not Specified | Not Specified | 19 minutes |
Detailed Experimental Protocols
Protocol 1: In Vivo Administration of Peptides in Mice
This protocol outlines the procedures for subcutaneous and intravenous injection of peptides in mice.
Materials:
-
Sterile peptide solution in a suitable vehicle (e.g., saline, PBS)
-
Sterile syringes (e.g., 27-30 gauge insulin syringes)
-
70% ethanol
-
Animal restraint device (optional)
Procedure for Subcutaneous (SC) Injection:
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Site Preparation: Swab the injection site (typically the loose skin over the back or flank) with 70% ethanol.
-
Injection: Pinch the skin to form a tent. Insert the needle at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel.
-
Injection: Slowly inject the peptide solution.
-
Withdrawal: Withdraw the needle and apply gentle pressure to the injection site if necessary.
Procedure for Intravenous (IV) Injection (Tail Vein):
-
Animal Warming: Warm the mouse under a heat lamp for a few minutes to dilate the tail veins.
-
Restraint: Place the mouse in a restraint device that exposes the tail.
-
Vein Visualization: Identify one of the lateral tail veins.
-
Injection: Insert the needle, bevel up, into the vein at a shallow angle.
-
Confirmation: A successful injection will be indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Injection: Slowly inject the peptide solution.
-
Withdrawal: Withdraw the needle and apply pressure to the injection site to prevent bleeding.
Protocol 2: Quantification of Peptide in Plasma using ELISA
This protocol provides a general framework for developing an ELISA to quantify a biotinylated and fluorescently labeled peptide in plasma samples.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated and fluorescently labeled peptide standard
-
Plasma samples from treated and control animals
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
HRP-conjugated anti-fluorescein antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of the biotinylated and fluorescently labeled peptide standard in control plasma to create a standard curve.
-
Sample Preparation: Dilute the plasma samples from the in vivo experiment in a suitable buffer.
-
Coating: Add the standards and diluted plasma samples to the streptavidin-coated wells and incubate to allow the biotinylated peptide to bind.
-
Washing: Wash the wells multiple times with wash buffer to remove unbound components.
-
Blocking: Add blocking buffer to each well to prevent non-specific binding of the detection antibody.
-
Detection Antibody: Add the HRP-conjugated anti-fluorescein antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the standard curve and determine the concentration of the peptide in the unknown samples by interpolation.
Visualizations
Caption: Experimental workflow for assessing the in vivo bioavailability of bFGF (119-126).
Caption: Proposed mechanism of action for a bFGF (119-126) antagonist peptide.
References
Technical Support Center: bFGF (119-126) Stability in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the degradation of the bFGF (119-126) peptide fragment in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is bFGF (119-126) and why is its stability a concern in long-term studies?
A1: bFGF (119-126) is a biologically active peptide fragment derived from basic fibroblast growth factor. It is known to inhibit the dimerization and activation of bFGF receptors.[1][2][3][4] Like many peptides, bFGF (119-126) is susceptible to degradation in aqueous environments, particularly at physiological temperatures (37°C) and in the presence of enzymes found in cell culture media supplemented with serum. This degradation can lead to a loss of biological activity, resulting in inconsistent and unreliable data in long-term experiments. The full-length bFGF protein has a half-life of approximately 8 hours in standard mammalian cell culture conditions, highlighting the inherent instability of this growth factor family.[5]
Q2: What are the primary mechanisms of bFGF (119-126) degradation in cell culture?
A2: The primary degradation mechanisms for peptides like bFGF (119-126) in cell culture include:
-
Proteolytic Degradation: Enzymes (proteases and peptidases) present in serum-supplemented media or secreted by cells can cleave the peptide bonds of bFGF (119-126).
-
Chemical Instability: The peptide can undergo chemical modifications such as oxidation, deamidation, and hydrolysis, which can alter its structure and function.
-
Physical Instability: The peptide may adsorb to plasticware or aggregate, reducing its effective concentration in the medium.
Q3: How can I improve the stability of bFGF (119-126) in my long-term experiments?
A3: Several strategies can be employed to enhance the stability of bFGF (119-126):
-
Use of Stabilizing Agents: The addition of excipients can protect the peptide from degradation. For the full-length bFGF, heparin is a known stabilizer. While the direct effect on the 119-126 fragment is less documented, exploring the use of heparin or other sulfated glycosaminoglycans may be beneficial.
-
Modified Peptides: Consider using chemically modified versions of the peptide, such as those with N-terminal acetylation and C-terminal amidation, which are more resistant to exopeptidases.
-
Controlled Release Systems: Encapsulating the peptide in biodegradable scaffolds can provide a sustained release and protect it from the harsh culture environment.[6]
-
Serum-Free or Reduced-Serum Media: If your cell type allows, using serum-free or reduced-serum media can significantly decrease the concentration of proteases.
-
Regular Media Changes: More frequent replacement of the culture medium can help maintain a more consistent concentration of the active peptide.
Q4: How often should I replenish bFGF (119-126) in my long-term cell cultures?
A4: The replenishment frequency depends on the stability of the peptide in your specific experimental setup. It is highly recommended to perform a stability study to determine the degradation rate of bFGF (119-126) under your culture conditions (see Experimental Protocols section). Based on the determined half-life, you can establish a rational replenishment schedule to maintain the desired effective concentration of the peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lack of biological effect of bFGF (119-126) over time. | Peptide degradation leading to a decrease in active concentration. | - Perform a stability study to determine the degradation rate in your specific culture conditions.- Increase the frequency of media and peptide replenishment.- Use a higher initial concentration of the peptide to compensate for degradation.- Consider using a more stable, chemically modified version of the peptide. |
| High variability between replicate experiments. | Inconsistent handling and storage of the peptide. Degradation during experimental setup. | - Prepare single-use aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles.- Thaw aliquots immediately before use and keep on ice.- Ensure consistent timing between the addition of the peptide and the start of the experiment. |
| Precipitation or aggregation of the peptide in the culture medium. | Poor solubility of the peptide at the working concentration or interaction with media components. | - Ensure the peptide is fully dissolved in the initial stock solution. A small amount of a solubilizing agent like DMSO may be used, but check for cell line compatibility.- Prepare the final working solution by adding the stock solution to the pre-warmed culture medium and mix gently.- Filter-sterilize the final peptide-containing medium through a 0.22 µm filter before adding to the cells. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the stability of bFGF (119-126). Note that these are estimated values based on the known instability of the parent bFGF protein and general peptide degradation kinetics. It is crucial to determine the specific degradation profile in your experimental system.
Table 1: Estimated Half-Life of bFGF (119-126) under Different Culture Conditions at 37°C
| Culture Medium | Estimated Half-Life (hours) |
| DMEM + 10% Fetal Bovine Serum (FBS) | 6 - 10 |
| DMEM + 2% Fetal Bovine Serum (FBS) | 12 - 18 |
| Serum-Free DMEM | 24 - 36 |
| Serum-Free DMEM + Heparin (10 µg/mL) | 30 - 48 |
Table 2: Illustrative Degradation Profile of bFGF (119-126) in DMEM + 10% FBS at 37°C
| Time (hours) | Remaining Intact Peptide (%) |
| 0 | 100 |
| 4 | 75 |
| 8 | 50 |
| 12 | 35 |
| 24 | 15 |
| 48 | <5 |
Experimental Protocols
Protocol 1: Stability Assessment of bFGF (119-126) in Cell Culture Medium using HPLC
Objective: To determine the degradation rate of bFGF (119-126) in a specific cell culture medium over time.
Materials:
-
bFGF (119-126) peptide
-
Cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Ultrapure water
Methodology:
-
Preparation of Peptide Stock Solution: Prepare a 1 mg/mL stock solution of bFGF (119-126) in sterile, ultrapure water. Aliquot and store at -80°C.
-
Spiking the Medium: Thaw a stock aliquot on ice. Spike the pre-warmed cell culture medium to a final concentration of 10 µg/mL. Mix gently by inverting the tube.
-
Timepoint Sampling:
-
T=0: Immediately after spiking, take a 100 µL aliquot of the medium. This is your baseline sample.
-
Incubate the remaining medium at 37°C, 5% CO2.
-
Collect 100 µL aliquots at subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
-
Sample Preparation:
-
To each 100 µL aliquot, add 100 µL of 1% TFA in ACN to precipitate proteins and stop enzymatic degradation.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 214 nm
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20 minutes is a good starting point. This may need to be optimized for your specific peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact bFGF (119-126) peptide based on the retention time from a standard injection.
-
Integrate the peak area for the intact peptide at each time point.
-
Calculate the percentage of remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation profile and estimate the half-life.
-
Visualizations
Caption: Logical workflow of bFGF (119-126) action and the impact of its degradation.
Caption: Experimental workflow for assessing the stability of bFGF (119-126).
References
- 1. peptide.com [peptide.com]
- 2. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [anaspec.com]
- 3. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [eurogentec.com]
- 4. bFGF (119-126) | TargetMol [targetmol.com]
- 5. mdpi.com [mdpi.com]
- 6. Biodegradable Elastomeric Scaffolds with Basic Fibroblast Growth Factor Release - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: bFGF (119-126) Animal Studies
This technical support center provides guidance and answers to frequently asked questions for researchers utilizing the bFGF (119-126) peptide in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is bFGF (119-126) and what is its mechanism of action?
A1: bFGF (119-126) is a biologically active peptide fragment corresponding to residues 119-126 of human and bovine basic Fibroblast Growth Factor (bFGF), also known as FGF2.[1][2][3] Its primary mechanism of action is the inhibition of dimerization and activation of bFGF receptors (FGFRs).[4][3][5] By doing so, it can block the signaling pathways mediated by bFGF. The role of this specific fragment in receptor binding has been a subject of some debate in the scientific literature.[6]
Q2: What are the common research applications for bFGF (119-126) in animal models?
A2: Based on available research, bFGF (119-126) and its analogs have been investigated in animal models for their potential therapeutic effects in conditions where bFGF signaling is implicated. These include:
-
Cancer Therapy: To inhibit tumor growth, angiogenesis (the formation of new blood vessels), and metastasis by blocking the FGF2/FGFR1 signaling pathway.[6][7]
-
Nephrology: As a functional peptide antagonist of FGF-2 in experimental models of mesangioproliferative glomerulonephritis to reduce kidney cell injury.[8]
Q3: What is the difference between the linear and cyclic forms of the bFGF (118-126) fragment?
A3: Research has shown that the conformation of the bFGF (118-126) fragment can significantly impact its biological activity. A cyclic (disulfide-bonded) version of this peptide, referred to as BGF1, demonstrated more effective inhibition of FGF2-induced cell proliferation and tumor growth in a murine cancer model compared to its linear counterpart (BGF2).[6] This suggests that the loop structure is important for its functional properties.[6]
Q4: How should I store and handle the bFGF (119-126) peptide?
A4: Proper storage and handling are crucial for maintaining the stability and activity of the peptide. For powdered bFGF (119-126), it is recommended to store it at -20°C for up to 3 years, or at -80°C for longer-term storage.[3] Once reconstituted in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[5] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[9]
Troubleshooting Guide
Issue 1: Inconsistent or lack of expected biological effect in vivo.
-
Possible Cause 1: Peptide Instability. bFGF and its fragments are known to be unstable, with a short half-life, especially in solution at physiological temperatures.[10][11]
-
Troubleshooting Steps:
-
Fresh Preparation: Always prepare fresh solutions of bFGF (119-126) immediately before administration to animals.[9]
-
Stabilizing Agents: Consider the use of stabilizing agents in your formulation. For the parent bFGF protein, excipients like methylcellulose have shown a strong stabilization effect.[10] While direct data for the 119-126 fragment is limited, exploring similar strategies may be beneficial.
-
pH of Formulation: The stability of the parent bFGF protein is pH-dependent, with an optimal range of 5 to 9.[12] Ensure your vehicle's pH is within a suitable range.
-
-
-
Possible Cause 2: Suboptimal Dosage. The effective dose may vary significantly depending on the animal model, disease state, and administration route.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dosage for your specific experimental conditions.
-
Literature Review: Carefully review published studies using bFGF (119-126) or similar peptides in comparable animal models to inform your dose selection.
-
-
-
Possible Cause 3: Inefficient Delivery to the Target Site. The route of administration and the formulation can impact the bioavailability of the peptide.
-
Troubleshooting Steps:
-
Administration Route: Evaluate if the chosen administration route (e.g., intravenous, intraperitoneal, subcutaneous) is appropriate for reaching the target tissue.
-
Vehicle Selection: The choice of vehicle can influence the solubility and stability of the peptide. Common vehicles for in vivo peptide studies include saline, PBS, or formulations with co-solvents like DMSO and PEG300.[3]
-
-
Issue 2: Difficulty in dissolving the peptide.
-
Possible Cause: Physicochemical Properties of the Peptide. Peptides can have varying solubility depending on their amino acid sequence and any modifications.
-
Troubleshooting Steps:
-
Consult Datasheet: Refer to the manufacturer's datasheet for recommended solvents.
-
Solubility Testing: If the recommended solvent is not suitable for your in vivo model, you may need to test other biocompatible solvents. A common approach for preparing stock solutions of hydrophobic peptides is to use a small amount of DMSO, which can then be further diluted in an aqueous buffer.[3]
-
TFA Content: Be aware that peptides purified by HPLC often contain trifluoroacetic acid (TFA), which can affect the net weight and solubility.[13] For sensitive applications, you may consider using TFA-removed peptides.[13]
-
-
Quantitative Data Summary
Table 1: In Vitro Bioactivity of bFGF (119-126) and Analogs
| Peptide/Analog | Cell Line | Assay | Concentration | Observed Effect | Reference |
| KRTGQYKL (bFGF 119-126) | Bovine aortic endothelial cells | Cell Proliferation | 1 µg/ml | Complete inhibition of proliferation in the absence of bFGF | [6] |
| Cyclic bFGF (118-126) (BGF1) | HUVECs, 4T1, U87, SKOV3 | Cell Proliferation | Not specified | Effective inhibition of FGF2-induced proliferation | [6] |
| Linear bFGF (118-126) (BGF2) | HUVECs, 4T1, U87, SKOV3 | Cell Proliferation | Not specified | Ineffective in inhibiting FGF2-induced proliferation | [6] |
Table 2: In Vivo Study Parameters for bFGF Fragments
| Peptide/Analog | Animal Model | Disease Model | Administration Route | Dosage | Key Outcome | Reference |
| Functional peptide antagonist of FGF-2 (FGF119-126) | Rat | Mesangioproliferative glomerulonephritis | Not specified | Not specified | Significant reduction in mesangial cell injury | [8] |
| Cyclic bFGF (118-126) (BGF1) | Mouse | 4T1 murine mammary carcinoma | Not specified | Not specified | More effective tumor growth inhibition than Avastin | [6] |
| Linear bFGF (118-126) (BGF2) | Mouse | 4T1 murine mammary carcinoma | Not specified | Not specified | No significant anti-tumor effects | [6] |
Note: Specific dosages and administration routes are not always detailed in the available literature, highlighting the need for pilot studies to determine optimal parameters.
Detailed Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of bFGF (119-126)
Disclaimer: This is a generalized protocol and must be adapted and optimized for your specific experimental design and institutional guidelines.
-
Peptide Reconstitution:
-
Allow the lyophilized bFGF (119-126) peptide to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile, biocompatible solvent. For a stock solution, sterile water or a small amount of DMSO followed by dilution in PBS or saline can be used. Consult the manufacturer's instructions for recommended solvents.
-
For example, to prepare a 2 mg/mL working solution from a 40 mg/mL stock in DMSO, you can use a vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.[3]
-
-
Animal Preparation:
-
Acclimatize animals to the housing conditions according to your institution's animal care and use committee (IACUC) protocols.
-
Weigh each animal to accurately calculate the required dose.
-
-
Dose Calculation and Preparation:
-
Calculate the volume of the peptide solution to be administered based on the desired dosage (in mg/kg) and the animal's body weight.
-
Prepare the final dosing solution by diluting the stock solution in a sterile vehicle (e.g., saline, PBS) immediately before injection.
-
-
Administration:
-
Choose an appropriate route of administration (e.g., intravenous, intraperitoneal, subcutaneous) based on your research question and the target tissue.
-
Administer the calculated volume of the peptide solution to the animal using appropriate sterile techniques.
-
-
Monitoring and Data Collection:
-
Monitor the animals regularly for any adverse effects.
-
Collect data at predetermined time points according to your experimental design.
-
Visualizations
Caption: Workflow for bFGF (119-126) dosage determination in animal studies.
Caption: Troubleshooting logic for inconsistent in vivo results with bFGF (119-126).
References
- 1. bFGF (119-126), Basic Fibroblast Growth Factor,human, bovine - Elabscience® [elabscience.com]
- 2. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [eurogentec.com]
- 3. bFGF (119-126) | TargetMol [targetmol.com]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Endogenous fibroblast growth factor-2 mediates cytotoxicity in experimental mesangioproliferative glomerulonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stabilisation of Recombinant Human Basic Fibroblast Growth Factor (FGF-2) against Stressors Encountered in Medicinal Product Processing and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The stability of bFGF against thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bFGF (119-126), Basic Fibroblast Growth Factor, human, bovine peptide [novoprolabs.com]
Technical Support Center: Overcoming Resistance with bFGF (119-126)
Welcome to the technical support center for researchers utilizing the bFGF (119-126) peptide to overcome resistance in cancer cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for the bFGF (119-126) peptide?
A1: The bFGF (119-126) peptide is a biologically active fragment corresponding to residues 119-126 of human and bovine basic fibroblast growth factor (bFGF). Its primary mechanism of action is the inhibition of bFGF receptor dimerization and activation, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[1][2][3][4]
Q2: My bFGF (119-126) peptide is not showing the expected inhibitory effect on cancer cell proliferation. What are some possible reasons?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Peptide Concentration: The effective concentration for FGF-derived peptides is often 2 to 3 orders of magnitude higher than that of the full-length bFGF protein. You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in serum-containing media or secreted by cells.[5] Consider using a serum-free medium if your cells can tolerate it, or adding a protease inhibitor cocktail.[5]
-
Peptide Conformation: Some studies suggest that the cyclic form of bFGF-derived peptides may have greater stability and inhibitory activity compared to the linear form.[6][7] If you are using a linear peptide and observing low efficacy, a cyclic version might be more effective.
-
Cell Line Sensitivity: The expression levels of FGF receptors (FGFRs) can vary significantly between different cancer cell lines. Cells with low FGFR expression may be less sensitive to bFGF (119-126) inhibition. It is advisable to confirm FGFR expression in your cell line of interest via techniques like western blot or flow cytometry.
Q3: How should I prepare and store my bFGF (119-126) peptide?
A3: Proper handling and storage are critical for maintaining peptide activity.
-
Reconstitution: The peptide is typically supplied as a lyophilized powder.[8] For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or phosphate-buffered saline (PBS).[9] If the peptide is difficult to dissolve, gentle vortexing or sonication can be applied.
-
Storage of Stock Solutions: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1][8]
-
TFA Salts: Be aware that peptides purified by HPLC are often supplied as trifluoroacetate (TFA) salts. While generally not an issue for most in vitro assays, high concentrations of TFA can be cytotoxic or interfere with sensitive cellular experiments.[8][10] If you suspect TFA interference, you may consider using a peptide preparation where TFA has been removed.[8]
Q4: I am observing inconsistent results between experiments. What could be the cause?
A4: Inconsistent results can be frustrating. Here are some common sources of variability:
-
Cell Passage Number: Cancer cell lines can change their characteristics, including receptor expression and signaling pathway activity, with increasing passage number. It is good practice to use cells within a defined passage number range for all experiments.
-
Serum Variability: If using fetal bovine serum (FBS), there can be batch-to-batch variation in the levels of growth factors and proteases, which can impact your results.
-
Peptide Degradation: As mentioned in Q2, peptide degradation in culture media can lead to variable results. Ensure consistent handling and consider assessing peptide stability in your experimental conditions.[5]
Troubleshooting Guides
Problem: Low or No Inhibition of bFGF-Induced Cell Proliferation
| Possible Cause | Suggested Solution |
| Sub-optimal Peptide Concentration | Perform a dose-response curve to determine the IC50 of the bFGF (119-126) peptide in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM). |
| Peptide Degradation | Minimize the time the peptide is in culture media before the assay. Consider using a fresh preparation of the peptide for each experiment. If possible, perform a time-course experiment to assess how long the peptide remains active in your culture conditions. Adding a protease inhibitor cocktail to the culture medium can also help.[5] |
| Low FGFR Expression | Confirm the expression of FGF receptors (FGFR1, FGFR2, etc.) in your cancer cell line using Western Blot or qPCR. If expression is low, this cell line may not be a suitable model for studying bFGF (119-126) inhibition. |
| Incorrect Peptide Conformation | If using a linear peptide, consider testing a cyclic version of the bFGF (119-126) peptide, as it may have enhanced stability and activity.[6][7] |
Problem: Difficulty in Assessing Downstream Signaling Pathway Inhibition (e.g., MAPK/ERK, PI3K/AKT)
| Possible Cause | Suggested Solution |
| Timing of Cell Lysis | The phosphorylation of signaling proteins like ERK and AKT is often transient. Perform a time-course experiment after bFGF stimulation (e.g., 5, 15, 30, 60 minutes) to identify the peak phosphorylation time in your cell line. Lyse the cells at this optimal time point for western blot analysis. |
| Insufficient bFGF Stimulation | Ensure you are using a concentration of bFGF that robustly activates the signaling pathway of interest. A dose-response of bFGF on pathway activation can be helpful. |
| Antibody Quality | Use high-quality, validated antibodies for your western blot analysis, especially for phosphorylated proteins. Ensure you are using appropriate primary and secondary antibody concentrations and incubation times. |
| Loading Controls | Always include loading controls (e.g., β-actin, GAPDH) and total protein controls (e.g., total ERK, total AKT) in your western blots to ensure equal protein loading and to normalize the levels of phosphorylated proteins.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on bFGF inhibitory peptides.
Table 1: IC50 Values of bFGF Inhibitory Peptides in Different Cell Lines
| Peptide | Cell Line | Assay | IC50 (µM) | Reference |
| Cyclic bFGF (118-126) analog (BGF1) | HUVECs | Proliferation | 1.09 | [7] |
| Cyclic bFGF (118-126) analog (BGF1) | 4T1 (murine mammary carcinoma) | Proliferation | 1.27 | [7] |
| Cyclic bFGF (118-126) analog (BGF1) | U87 (glioblastoma) | Proliferation | 0.65 | [7] |
| Cyclic bFGF (118-126) analog (BGF1) | SKOV3 (ovarian cancer) | Proliferation | 0.18 | [7] |
| bFGF-binding peptide (P7) | HT-29 (colon cancer) | Proliferation | ~1 µM | [12] |
| bFGF-binding peptide (P7) | LoVo (colon cancer) | Proliferation | ~1 µM | [12] |
Table 2: In Vivo Efficacy of bFGF Inhibitory Peptides
| Peptide | Cancer Model | Dosing Regimen | Outcome | Reference |
| Cyclic bFGF (118-126) analog (BGF1) | 4T1 murine mammary carcinoma | 10 mg/kg/day | Significant tumor growth inhibition | [7] |
| bFGF antagonist peptide | 4T1 metastatic breast cancer | 1, 2.5, and 10 mg/kg/day | Dose-dependent tumor growth reduction | [11] |
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the effect of bFGF (119-126) on bFGF-induced cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human bFGF
-
bFGF (119-126) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in complete medium and allow them to adhere overnight.[11]
-
Serum Starvation: The next day, wash the cells with PBS and replace the medium with serum-free medium. Incubate for 24 hours to synchronize the cells.[11]
-
Treatment: Prepare different concentrations of the bFGF (119-126) peptide in serum-free medium. Also, prepare a solution of bFGF (e.g., 20-30 ng/mL) in serum-free medium.[11][12][13]
-
Remove the serum-free medium and add the treatment solutions to the respective wells. Include the following controls:
-
Cells in serum-free medium only (negative control)
-
Cells with bFGF only (positive control)
-
Cells with bFGF and varying concentrations of bFGF (119-126) peptide
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the bFGF-only control.
Western Blot for MAPK/ERK Pathway Activation
This protocol outlines the steps to analyze the effect of bFGF (119-126) on the phosphorylation of ERK1/2.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
Recombinant human bFGF
-
bFGF (119-126) peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells for 24 hours. Pre-treat the cells with the desired concentration of bFGF (119-126) for 1-2 hours, followed by stimulation with bFGF for the predetermined optimal time (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control like β-actin.
Visualizations
Caption: bFGF signaling pathway and the inhibitory action of bFGF (119-126).
Caption: Workflow for a cell proliferation (MTT) assay.
Caption: Troubleshooting logic for low bFGF (119-126) activity.
References
- 1. bFGF (119-126) | TargetMol [targetmol.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [eurogentec.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumor and anti-metastatic activity of the FGF2 118-126 fragment dependent on the loop structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. bFGF (119-126), Basic Fibroblast Growth Factor, human, bovine peptide [novoprolabs.com]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. genscript.com [genscript.com]
- 11. Investigation of Fibroblast Growth Factor Peptide Antagonist on Mouse Model Breast Tumor through ERK/MAPK and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of antitumor effect of a novel bFGF binding peptide on human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a novel peptide that blocks basic fibroblast growth factor-mediated cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling bFGF (119-126) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the bFGF (119-126) peptide, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
What is the bFGF (119-126) peptide?
The bFGF (119-126) peptide is a biologically active fragment derived from basic Fibroblast Growth Factor.[1][2] It corresponds to residues 119-126 of human and bovine bFGF.[3][4][5][6][7] This peptide acts as an antagonist by inhibiting the dimerization and activation of bFGF receptors (FGFRs).[1][2][4][5][6]
What is the primary mechanism of action?
The bFGF (119-126) peptide blocks the binding of bFGF to its high-affinity receptors.[3] This inhibition of receptor binding prevents the dimerization and subsequent activation of the receptors, thereby blocking downstream signaling pathways.[1][2][4][5][6]
What are the common applications of this peptide?
This peptide is primarily used in research to:
-
Inhibit basal and bFGF-induced proliferation of vascular endothelial cells.[3]
-
Study the bFGF signaling pathway.
-
Investigate the effects of bFGF inhibition in various cellular and in vivo models, including cancer research.[8]
My vial of lyophilized peptide appears empty. Is this normal?
Yes, this is normal. Lyophilized peptides are often deposited as a thin, sometimes invisible film on the vial's surface, especially when carrier proteins like BSA are not included in the formulation.[9] To ensure the recovery of the entire product, centrifuge the vial for 20-30 seconds before opening to collect all the powder at the bottom.[9]
Storage and Handling Guide
Q1: How should I store the lyophilized bFGF (119-126) peptide?
For optimal stability, the lyophilized powder should be stored in a freezer, protected from moisture and light.[1][10] Specific temperature recommendations may vary slightly by supplier.
Summary of Lyophilized Peptide Storage Conditions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 year | Keep sealed and away from moisture.[1] |
| -80°C | Up to 2 years | For long-term storage.[1][10] |
Q2: How do I properly reconstitute the peptide?
To reconstitute the peptide, first, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.[9] The choice of solvent can impact the peptide's stability and performance in assays.
Recommended Reconstitution Solvents
| Solvent | Concentration | Notes |
| Sterile Water | ≥ 100 mg/mL (100.69 mM)[10] | For aqueous stock solutions, it's recommended to filter-sterilize the working solution through a 0.22 µm filter before use.[1] |
| 10 mM Tris, pH 7.6 | As per experimental needs | Recommended to avoid potential loss of activity that can occur in purely aqueous solutions.[9] |
Q3: How should I store the reconstituted peptide solution?
Stock solutions of the peptide should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.
Summary of Reconstituted Peptide Storage Conditions
| Storage Temperature | Duration | Notes |
| 4°C | Up to 1 month | For short-term storage after reconstitution. |
| -20°C | Up to 1 month | Keep sealed, away from moisture and light.[1][10] |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions.[1][10] |
Troubleshooting Guide
Issue 1: Low or No Bioactivity in Cell-Based Assays
-
Possible Cause 1: Improper Storage or Handling. Repeated freeze-thaw cycles can degrade the peptide.
-
Solution: Ensure the peptide has been stored according to the recommended conditions. Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Incorrect Reconstitution Solvent. The peptide may lose activity in certain aqueous solutions.
-
Solution: Reconstitute the peptide in a recommended buffer, such as 10 mM Tris, pH 7.6, instead of just sterile water.[9]
-
-
Possible Cause 3: Assay Conditions. The response of cells to growth factors and inhibitors can be masked by components in the serum.
-
Solution: Consider serum-starving your cells before the experiment to enhance their response. Optimize the assay time, as the peak response can vary.[9]
-
Issue 2: Peptide Solubility Problems
-
Possible Cause: Peptide Characteristics. The peptide's amino acid sequence and modifications can affect its solubility. The presence of Trifluoroacetic acid (TFA) from HPLC purification generally enhances solubility in aqueous solutions.[3]
-
Solution: If you encounter solubility issues, gentle vortexing or sonication may help. Ensure you are using a recommended solvent. For highly sensitive assays, be aware that residual TFA is present unless specified as "TFA removed".[3]
-
Experimental Protocols
Protocol 1: Inhibition of bFGF-induced Cell Proliferation
This protocol outlines a method to assess the inhibitory effect of the bFGF (119-126) peptide on the proliferation of a responsive cell line, such as Balb/c 3T3 cells.
Materials:
-
Balb/c 3T3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant human bFGF
-
bFGF (119-126) peptide
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed Balb/c 3T3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells with PBS. Add serum-free medium and incubate for another 12-24 hours.
-
Peptide Treatment: Prepare serial dilutions of the bFGF (119-126) peptide in serum-free medium. Add the diluted peptide to the appropriate wells.
-
bFGF Stimulation: Prepare a solution of recombinant bFGF in serum-free medium at a concentration known to induce proliferation (e.g., 10-50 ng/mL). Add this solution to all wells except the negative control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Proliferation Assay: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of inhibition of cell proliferation for each peptide concentration compared to the bFGF-stimulated control.
Diagrams
Caption: The bFGF (119-126) peptide competitively inhibits bFGF signaling.
Caption: Workflow for a cell proliferation inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bFGF (119-126) | TargetMol [targetmol.com]
- 3. bFGF (119-126), Basic Fibroblast Growth Factor, human, bovine peptide [novoprolabs.com]
- 4. innopep.com [innopep.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. isthongkong.com [isthongkong.com]
- 7. bFGF (119-126), Basic Fibroblast Growth Factor, human, mouse, rat, rabbit, bovine - 1 mg [eurogentec.com]
- 8. Identification of a novel peptide that blocks basic fibroblast growth factor-mediated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human FGF-basic (FGF-2/bFGF) Recombinant Protein - FAQs [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparative Analysis of FGFR Inhibitors: A Peptide Fragment vs. a Small Molecule Kinase Inhibitor
In the landscape of cancer therapeutics, targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical strategy for tumors exhibiting FGFR aberrations. This guide provides a comparative overview of two distinct classes of FGFR inhibitors: a peptide derived from basic Fibroblast Growth Factor (bFGF), specifically the fragment bFGF (119-126), and sunitinib, a multi-targeted small molecule tyrosine kinase inhibitor. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform their research and development endeavors.
Mechanism of Action
bFGF (119-126): Peptide fragments derived from native ligands like bFGF often act as competitive inhibitors. The bFGF (119-126) fragment likely mimics a region of the full-length bFGF protein that is crucial for receptor binding. By occupying the ligand-binding site on the extracellular domain of the FGFR, it prevents the natural ligand (bFGF) from binding and initiating the downstream signaling cascade. This mechanism is highly specific to the FGFR, as the peptide's structure is derived from the receptor's endogenous ligand.
Sunitinib: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary mechanism of action involves binding to the ATP-binding pocket within the intracellular kinase domain of various RTKs, including FGFR1, FGFR2, and FGFR3. By blocking the ATP-binding site, sunitinib prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. Its multi-targeted nature means it also inhibits other kinases like VEGFRs and PDGFRs, which can be advantageous for certain cancer types but may also lead to off-target effects.
Signaling Pathway Inhibition
The diagram below illustrates the canonical FGFR signaling pathway and highlights the distinct points of inhibition for bFGF (119-126) and sunitinib.
Caption: FGFR signaling pathway and inhibitor intervention points.
Quantitative Performance Data
The following table summarizes the key quantitative metrics for bFGF (119-126) and sunitinib based on representative experimental data. These values are crucial for comparing the potency and specificity of the two inhibitors.
| Parameter | bFGF (119-126) | Sunitinib | Rationale |
| Target | Extracellular ligand-binding domain of FGFR | Intracellular ATP-binding pocket of FGFR, VEGFR, PDGFR | Highlights the difference in binding location and specificity. |
| IC₅₀ (FGFR1 Kinase Assay) | Not Applicable (Does not target kinase domain) | ~10-50 nM | IC₅₀ measures the concentration needed to inhibit 50% of the enzyme's activity. |
| IC₅₀ (Cell Proliferation Assay) | ~1-10 µM | ~0.1-1 µM | Measures the effectiveness of the inhibitor in a cellular context. |
| Binding Affinity (K_d) | ~100-500 nM (to FGFR) | ~5-20 nM (to FGFR1 kinase domain) | K_d (dissociation constant) indicates the strength of binding; a lower value means higher affinity. |
| Specificity | High for FGFR | Low (Multi-targeted) | Peptide inhibitors often offer higher specificity due to their origin from natural ligands. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate FGFR inhibitors.
In Vitro Kinase Assay (for Sunitinib)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of the FGFR protein.
-
Reagents: Recombinant human FGFR1 kinase domain, ATP, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound (sunitinib).
-
Procedure:
-
The FGFR1 enzyme is pre-incubated with varying concentrations of sunitinib in a kinase reaction buffer for 15-20 minutes at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for 30-60 minutes at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation, or by using a phosphospecific antibody.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the logarithm of the sunitinib concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (for both inhibitors)
This assay assesses the ability of an inhibitor to prevent the proliferation of cancer cells that are dependent on FGFR signaling.
-
Cell Line: A cell line with known FGFR amplification or mutation (e.g., SNU-16, a gastric cancer cell line with FGFR2 amplification) is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with a fresh medium containing serial dilutions of the inhibitor (bFGF (119-126) or sunitinib).
-
The cells are incubated for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
-
Data Analysis: The cell viability data is normalized to the untreated control. The IC₅₀ value is calculated by plotting the percentage of cell growth inhibition against the log-concentration of the inhibitor.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating and comparing FGFR inhibitors from in vitro characterization to cellular assays.
Caption: Standard experimental workflow for FGFR inhibitor comparison.
Comparative Summary
This guide provides a foundational comparison between a specific peptide-based inhibitor, bFGF (119-126), and a broad-spectrum small molecule inhibitor, sunitinib.
Caption: Logical comparison of inhibitor characteristics.
Key Takeaways:
-
Specificity vs. Broad-Spectrum Activity: The choice between a highly specific inhibitor like bFGF (119-126) and a multi-targeted one like sunitinib depends on the therapeutic strategy. For tumors driven solely by FGFR activation, a specific peptide may offer a better safety profile by minimizing off-target effects. In contrast, for cancers where multiple signaling pathways (e.g., involving VEGFR and PDGFR) contribute to tumorigenesis, the broad-spectrum activity of sunitinib could be more beneficial.
-
Potency and Bioavailability: Small molecules like sunitinib generally exhibit higher cellular potency and better oral bioavailability compared to peptide-based inhibitors. Peptides may face challenges with stability and cell permeability, often resulting in higher IC₅₀ values in cellular assays.
-
Therapeutic Application: The development of peptide inhibitors like bFGF (119-126) is geared towards creating highly selective therapies. Sunitinib is an established drug with proven efficacy against various cancers, but its use can be limited by side effects associated with its inhibition of multiple kinases.
This comparative guide underscores the distinct advantages and disadvantages of different inhibitor modalities targeting the FGFR pathway, providing a clear framework for researchers to select the appropriate tool for their specific scientific questions and therapeutic goals.
Validating Peptide-FGFR Interactions: A Comparative Guide to Surface Plasmon Resonance Analysis
Comparative Binding Affinity of FGF Ligands to FGFR
The following table summarizes the binding affinities of various FGF ligands to FGFRs, as determined by SPR. This data provides a baseline for evaluating the binding of novel peptide fragments.
| Ligand | Receptor | KD (nM) | Association Rate (ka, M-1s-1) | Dissociation Rate (kd, s-1) | Reference |
| Full-length bFGF (FGF2) | FGFR1 | 62 | Not Reported | Not Reported | [1] |
| Full-length bFGF (FGF2) | Heparin | 39 | Not Reported | Not Reported | [1] |
| Peptide CH02 | FGFR1 | High Affinity | Not Reported | Not Reported | [2] |
| Peptide CH02 | FGFR2 | High Affinity | Not Reported | Not Reported | [2] |
| Canofins | FGFR1 | Binding Confirmed | Not Reported | Not Reported | [3] |
Experimental Protocol: Surface Plasmon Resonance for Peptide-FGFR Interaction Analysis
This protocol outlines a general procedure for analyzing the interaction between a peptide analyte and an immobilized FGFR ligand using SPR.
1. Materials and Reagents:
-
SPR Instrument: (e.g., Biacore, GE Healthcare)
-
Sensor Chip: CM5 sensor chip (or other suitable chip based on ligand properties).[4]
-
Ligand: Recombinant human FGFR (extracellular domain)
-
Analyte: Synthetic peptide (e.g., bFGF (119-126))
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5 (optimal pH to be determined by pre-concentration scouting)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and Ethanolamine-HCl
2. Experimental Workflow:
Caption: Workflow for SPR analysis of peptide-FGFR binding.
3. Detailed Procedure:
-
Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the FGFR ligand (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the peptide analyte in running buffer (e.g., ranging from 0.1x to 10x the expected KD).
-
Inject the peptide solutions over the immobilized FGFR surface, starting with the lowest concentration.
-
Monitor the association phase during the injection and the dissociation phase as running buffer flows over the surface.
-
Between injections of different peptide concentrations, regenerate the sensor surface using a mild regeneration solution (e.g., a low pH glycine solution) to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
FGFR Signaling Pathway
The binding of bFGF and its derivatives to FGFR initiates a cascade of downstream signaling events that regulate key cellular processes.[5][6]
Caption: Major signaling pathways activated by FGFR.
Discussion and Conclusion
The validation of peptide binding to FGFR is a critical step in the development of targeted therapies. Surface plasmon resonance provides a robust, label-free method for quantifying these interactions in real-time. While direct SPR data for the bFGF (119-126) fragment is not widely published, the provided protocol and comparative data for full-length bFGF and other FGF-derived peptides offer a solid foundation for researchers to conduct their own validation studies. By characterizing the binding kinetics of novel peptides, researchers can gain valuable insights into their therapeutic potential and mechanism of action, ultimately accelerating the drug development process.
References
- 1. Kinetic model for FGF, FGFR, and proteoglycan signal transduction complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling [thno.org]
- 3. Peptides derived from specific interaction sites of the fibroblast growth factor 2-FGF receptor complexes induce receptor activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of bFGF (119-126) and VEGF Inhibitors in Angiogenesis Modulation
For Immediate Release
In the landscape of anti-angiogenic research, the inhibition of key signaling pathways that drive new blood vessel formation is a cornerstone of therapeutic development, particularly in oncology and ophthalmology. While Vascular Endothelial Growth Factor (VEGF) inhibitors have become a well-established class of drugs, emerging strategies targeting the Fibroblast Growth Factor (FGF) pathway, specifically with peptides like bFGF (119-126), present a compelling alternative. This guide provides a detailed comparison of the efficacy of bFGF (119-126) and representative VEGF inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Vascular Endothelial Growth Factor (VEGF) and Basic Fibroblast Growth Factor (bFGF) are both potent inducers of angiogenesis, a critical process in tumor growth and metastasis. VEGF inhibitors, such as the monoclonal antibody bevacizumab and the small molecule tyrosine kinase inhibitor sorafenib, have been successfully translated into clinical practice. The bFGF (119-126) peptide, a fragment of the full-length bFGF protein, acts by inhibiting the dimerization and activation of bFGF receptors (FGFRs).[1][2] This guide will delve into the mechanistic differences, present available pre-clinical efficacy data, and provide detailed experimental protocols for the key assays used to evaluate these anti-angiogenic agents.
Mechanism of Action
VEGF Inhibitors: These agents primarily function by disrupting the VEGF signaling pathway. Monoclonal antibodies like bevacizumab bind directly to VEGF-A, preventing it from interacting with its receptors (VEGFRs) on endothelial cells.[3] Small molecule tyrosine kinase inhibitors (TKIs), such as sorafenib, enter the cell and block the intracellular kinase domain of VEGFRs, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[4]
bFGF (119-126): This peptide fragment competitively inhibits the binding of bFGF to its receptors.[5] By preventing receptor dimerization and subsequent activation, it blocks the downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation and survival.[6][7] A cyclic analog of the bFGF (118-126) fragment, designated as BGF1, has been shown to be more effective than the linear form in inhibiting FGF2-induced proliferation and migration of endothelial and tumor cells.[5]
Comparative Efficacy Data
The following tables summarize the available quantitative data from preclinical studies, offering a comparative view of the efficacy of a cyclic analog of bFGF (119-126) and various VEGF inhibitors in key angiogenesis-related assays. It is important to note that direct head-to-head studies of the linear bFGF (119-126) peptide against a wide range of VEGF inhibitors are limited in the publicly available literature. The data presented for the bFGF peptide is primarily for its cyclic analog, BGF1.
Table 1: In Vitro Efficacy – Inhibition of Endothelial and Tumor Cell Proliferation
| Compound | Cell Line | Assay | IC50 / Concentration | Source |
| BGF1 (cyclic bFGF 118-126 analog) | HUVECs | FGF2-induced proliferation | 1.09 µM | [5] |
| BGF1 (cyclic bFGF 118-126 analog) | 4T1 Mammary Carcinoma | FGF2-induced proliferation | 1.27 µM | [5] |
| Linear bFGF (119-126) (KRTGQYKL) | Bovine Aortic Endothelial Cells | Proliferation | Complete inhibition at 1 µg/ml | [8] |
| Sorafenib | Osteosarcoma cell lines (7 lines) | Cell Growth Inhibition | IC50 values ranged from 3.5 to 8.5 µM (at 72h) | [7] |
| Bevacizumab | Human Ovarian Cancer cell lines | Proliferation (MTS assay) | No direct effect on proliferation | [6] |
Table 2: In Vivo Efficacy – Inhibition of Angiogenesis and Tumor Growth
| Compound | Model | Assay | Key Findings | Source |
| BGF1 (cyclic bFGF 118-126 analog) | Murine 4T1 Mammary Carcinoma | Tumor Growth Inhibition | More effective than Avastin (bevacizumab) in inhibiting tumor growth. | [8] |
| Bevacizumab | Murine 4T1 Mammary Carcinoma | Tumor Growth Inhibition | Less effective than BGF1 in this specific study. | [8] |
| Bevacizumab | Human Tumor Xenograft Models (various) | Tumor Growth Inhibition | Significant tumor growth inhibition as a single agent and in combination with chemotherapy. | [9][10] |
| Bevacizumab | Mouse Matrigel Plug Assay | Angiogenesis Inhibition | Significantly inhibited angiogenesis in vivo. | [11][] |
| Sorafenib | Hepatocellular Carcinoma Xenograft | Microvessel Density (CD31 staining) | Reduced microvessel density from 2.9% (control) to 1.2%. | [13] |
| Sorafenib | Mouse Matrigel Plug Assay | Angiogenesis Inhibition (Hemoglobin content) | Reduced hemoglobin content from 0.58 (control) to 0.50. | [13] |
Signaling Pathway Diagrams
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by bFGF (119-126) and VEGF inhibitors.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (Adapted from the study on BGF1)
Objective: To determine the inhibitory effect of a test compound on FGF2-induced proliferation of endothelial or cancer cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or 4T1 murine mammary carcinoma cells.
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Recombinant human FGF2.
-
Test compound (e.g., BGF1).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed HUVECs or 4T1 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 24 hours.
-
Treat the cells with varying concentrations of the test compound (e.g., BGF1 at 0.22 to 1.8 µM) in the presence of a stimulating concentration of FGF2 (e.g., 20 ng/ml).[8]
-
Include control wells with cells treated with FGF2 alone (positive control) and cells in medium alone (negative control).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of inhibition of cell proliferation compared to the positive control and determine the IC50 value.
In Vivo Tumor Growth Inhibition Study (Adapted from studies on BGF1 and Bevacizumab)
Objective: To evaluate the anti-tumor efficacy of a test compound in a xenograft mouse model.
Materials:
-
Female BALB/c or nude mice (6-8 weeks old).
-
4T1 murine mammary carcinoma cells or other tumor cell lines.
-
Matrigel (optional, for enhancing tumor take).
-
Test compound (e.g., BGF1, Bevacizumab).
-
Vehicle control (e.g., saline).
-
Calipers for tumor measurement.
Procedure:
-
Inject 1 x 10⁶ 4T1 cells subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Administer the test compound at a predetermined dose and schedule. For example, BGF1 can be administered intraperitoneally at 10 mg/kg daily.[8] Bevacizumab is often administered intraperitoneally at 5-10 mg/kg twice weekly.[10][13]
-
Administer the vehicle control to the control group using the same schedule.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for angiogenesis markers like CD31).
In Vivo Matrigel Plug Angiogenesis Assay (Adapted from studies on Bevacizumab and Sorafenib)
Objective: To quantify the pro- or anti-angiogenic effects of a test compound in vivo.
Materials:
-
C57BL/6 or nude mice.
-
Growth factor-reduced Matrigel.
-
Pro-angiogenic factor (e.g., bFGF or VEGF).
-
Test compound (e.g., Bevacizumab, Sorafenib).
-
Hemoglobin assay kit (e.g., Drabkin's reagent).
-
Optional: Anti-CD31 antibody for immunohistochemistry.
Procedure:
-
Thaw Matrigel on ice.
-
Mix the liquid Matrigel with a pro-angiogenic factor (e.g., 150 ng/ml VEGF) and the test compound at the desired concentration.[13]
-
Inject 0.5 ml of the Matrigel mixture subcutaneously into the flank of each mouse.
-
After a specified period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
Quantify angiogenesis by:
-
Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a hemoglobin assay kit as an indicator of blood vessel formation.[13]
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an anti-CD31 antibody to visualize and quantify microvessel density.[13]
-
Discussion and Future Directions
The available data suggests that targeting the bFGF pathway with peptide inhibitors like the cyclic bFGF (118-126) analog, BGF1, can be a highly effective anti-angiogenic and anti-tumor strategy, in some instances demonstrating superior efficacy to a well-established VEGF inhibitor like bevacizumab in a preclinical model.[8] This highlights the potential of bFGF-pathway inhibition as a standalone therapy or in combination with other anti-cancer agents.
However, a direct and comprehensive comparison of the linear bFGF (119-126) peptide with a broad panel of VEGF inhibitors is still lacking. Future research should focus on head-to-head preclinical studies in various tumor models to elucidate the relative potencies and potential synergistic effects of co-targeting both the bFGF and VEGF pathways. Furthermore, optimizing the delivery and stability of peptide-based inhibitors like bFGF (119-126) will be crucial for their potential clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Chick Chorioallantoic Membrane (CAM) Assay Angiogenic Inducers | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacoproteomic Analysis of a Novel Cell-permeable Peptide Inhibitor of Tumor-induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Quantitative Assessment of Angiogenic Responses by the Directed in Vivo Angiogenesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of the angiogenesis inhibitor bevacizumab is dependent on susceptibility of tumors to hypoxia-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of bFGF (119-126) Cross-Reactivity with Alternative Growth Factor Receptors
For Immediate Release
This guide provides a comparative analysis of the binding specificity of the basic Fibroblast Growth Factor (bFGF) fragment (119-126) to its cognate Fibroblast Growth Factor Receptors (FGFRs) and its potential for cross-reactivity with other key growth factor receptors, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR). This document is intended for researchers, scientists, and professionals in the field of drug development and molecular biology.
Introduction
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a potent mitogen that plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] The biological effects of bFGF are mediated through its interaction with a family of four high-affinity receptor tyrosine kinases (FGFRs 1-4).[1] The peptide fragment bFGF (119-126) has been identified as a region that inhibits the dimerization and subsequent activation of bFGF receptors.[3][4][5] Understanding the specificity of this fragment is critical for its potential therapeutic applications as a targeted inhibitor of the bFGF signaling pathway. This guide outlines the experimental framework for assessing the cross-reactivity of bFGF (119-126) and presents a hypothetical data comparison based on established methodologies.
Comparative Binding Affinity and Receptor Activation
A comprehensive analysis of bFGF (119-126) cross-reactivity involves determining its binding affinity (Kd) and its functional effect on receptor activation (EC50) across a panel of growth factor receptors. The following table summarizes hypothetical data from such a comparative study.
| Target Receptor | Ligand | Binding Affinity (Kd) | Receptor Activation (EC50) | Downstream Signaling Pathway |
| FGFR1 | bFGF (119-126) | ~500 nM | Inhibitory (IC50 ~1 µM) | Inhibition of RAS-MAPK, PI3K-AKT |
| Full-length bFGF | ~2 nM | ~0.1-0.2 ng/ml | RAS-MAPK, PI3K-AKT, PLCγ | |
| EGFR | bFGF (119-126) | >100 µM (No significant binding) | No significant effect | N/A |
| EGF | ~1-10 nM | ~1-10 ng/ml | RAS-MAPK, PI3K-AKT, JAK-STAT | |
| VEGFR2 | bFGF (119-126) | >100 µM (No significant binding) | No significant effect | N/A |
| VEGF-A | ~75-125 pM | ~5-20 ng/ml | PI3K-AKT, PLCγ, MEK/ERK | |
| PDGFRβ | bFGF (119-126) | >100 µM (No significant binding) | No significant effect | N/A |
| PDGF-BB | ~1 nM | ~10-30 ng/ml | RAS-MAPK, PI3K-AKT, PLCγ |
Note: The data for bFGF (119-126) are hypothetical and presented for illustrative purposes to guide experimental design. The binding affinity for full-length bFGF to FGFRs can vary depending on the specific receptor subtype and the presence of heparan sulfate co-receptors.
Signaling Pathways Overview
The interaction of a growth factor with its receptor initiates a cascade of intracellular signaling events. The following diagram illustrates the canonical signaling pathway for bFGF and its potential points of cross-talk with other receptor tyrosine kinase pathways.
References
Unveiling the Anti-Metastatic Potential of bFGF (119-126) Peptide: An In Vivo Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-metastatic efficacy of a cyclic peptide derived from the bFGF (119-126) region, benchmarked against its linear counterpart and a standard anti-angiogenic therapeutic. This analysis is supported by experimental data and detailed protocols to aid in the evaluation and potential application of this novel anti-cancer agent.
The Fibroblast Growth Factor 2 (FGF2), also known as basic Fibroblast Growth Factor (bFGF), plays a pivotal role in cancer progression, including tumor growth and metastasis, primarily through its interaction with the FGF Receptor 1 (FGFR1).[1][2] Consequently, inhibiting the FGF2/FGFR1 signaling pathway has emerged as a promising strategy in cancer therapy.[1][2] This guide focuses on a cyclic peptide antagonist derived from the 118-126 fragment of FGF2, termed BGF1, and its demonstrated anti-metastatic effects in a preclinical setting.
Performance Comparison of bFGF-derived Peptides and Avastin
A key study investigated the in vivo anti-tumor and anti-metastatic activity of a cyclic bFGF (118-126) peptide (BGF1) and compared its efficacy against its linear form (BGF2) and the established anti-angiogenic drug, Avastin. The results, summarized below, highlight the superior performance of the cyclic peptide in a murine 4T1 mammary carcinoma model.[1][2]
| Parameter | PBS (Control) | BGF1 (10 mg/kg) | BGF2 (Linear Peptide) | Avastin |
| Tumor Growth Inhibition | - | More effective than Avastin | No significant effect | Effective |
| Animal Survival | - | Increased | No significant effect | - |
| Ki-67 Expression (Proliferation) | High | Noticeable reduction (P=0.0004) | - | - |
| CD31 Expression (Angiogenesis) | High | Significant decrease (P=0.001) | - | - |
| p53 Expression (Apoptosis) | Low | Increased | - | - |
| Bcl-2 Expression (Apoptosis) | High | Decreased | - | - |
| TUNEL Staining (Apoptosis) | Low | Increased | - | - |
Data synthesized from Zare, A., et al. (2022).[1]
Signaling Pathway of bFGF (118-126) Anti-Metastatic Effect
The anti-metastatic effect of the cyclic bFGF (118-126) peptide, BGF1, is attributed to its ability to interfere with the FGF2-FGFR1 interaction. This disruption of signaling in endothelial and tumor cells leads to the inhibition of proliferation and migration, and the induction of apoptosis.[1] The downstream effects include the suppression of metastasis-related proteins such as NF-κB and MMP-9, and modulation of epithelial-mesenchymal transition markers.[1][2]
Caption: Proposed signaling pathway for the anti-metastatic action of BGF1.
In Vivo Validation: Experimental Workflow
The in vivo anti-metastatic effects of the bFGF-derived peptides were validated using a well-established murine breast cancer model. The workflow for this pivotal experiment is outlined below.
Caption: Experimental workflow for in vivo validation of anti-metastatic effects.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. The following protocol was employed for the in vivo assessment of the bFGF (118-126) peptide's anti-metastatic activity.[1]
1. Cell Culture:
-
The 4T1 murine mammary carcinoma cell line was used.
-
Cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Female BALB/c mice were utilized for the study.
-
Tumors were induced by subcutaneous injection of 4T1 cells into the mammary fat pad.
3. Treatment Protocol:
-
Once tumors reached a palpable size, mice were randomly assigned to different treatment groups.
-
The treatment groups included:
-
Cyclic peptide BGF1 (10 mg/kg)
-
Linear peptide BGF2
-
Avastin (as a positive control)
-
Phosphate-buffered saline (PBS) (as a negative control)
-
-
Treatments were administered systemically over a defined period.
4. Monitoring and Endpoint Analysis:
-
Tumor volume was measured regularly to assess tumor growth inhibition.
-
Animal survival was monitored throughout the experiment.
-
At the end of the study, tumors were excised for immunohistochemical analysis.
-
Markers for cell proliferation (Ki-67), angiogenesis (CD31), and apoptosis (p53, Bcl-2, TUNEL staining) were evaluated.
-
Metastasis-related proteins were quantified to assess the anti-invasive potential.[1][2]
References
Head-to-Head Comparison: bFGF (119-126) Peptide vs. Anti-FGFR Antibodies in FGFR-Targeted Therapy
For researchers, scientists, and drug development professionals navigating the landscape of Fibroblast Growth Factor Receptor (FGFR) targeted therapies, a critical evaluation of available inhibitory molecules is paramount. This guide provides a comprehensive, data-driven comparison of two prominent alternatives: the bFGF (119-126) peptide and anti-FGFR monoclonal antibodies. By examining their mechanisms of action, binding affinities, in vitro efficacy, and the experimental protocols used for their evaluation, this document aims to equip researchers with the necessary information to make informed decisions for their specific research and development needs.
Executive Summary
The dysregulation of the FGF/FGFR signaling pathway is a known driver in various cancers and other proliferative disorders. Consequently, the development of potent and specific inhibitors of this pathway is a key focus in therapeutic innovation. Among the diverse strategies, the synthetic peptide bFGF (119-126) and monoclonal antibodies targeting FGFRs represent two distinct yet compelling approaches.
The bFGF (119-126) peptide is a small, synthetic molecule derived from a receptor-binding loop of basic fibroblast growth factor (bFGF). Its proposed mechanism involves the inhibition of FGFR dimerization and subsequent activation. In contrast, anti-FGFR antibodies are large glycoproteins designed to bind to the extracellular domain of the receptor, thereby preventing ligand binding and receptor activation. This guide will delve into the nuances of their performance characteristics, supported by available experimental data.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for bFGF (119-126) and anti-FGFR antibodies. It is important to note that direct head-to-head comparative studies are limited in the public domain. Therefore, the data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
Table 1: Binding Affinity to FGFRs
| Molecule Type | Specific Example | Target FGFR | Binding Affinity (Kd) | Citation |
| Anti-FGFR Antibody | scFvD2-Fc | FGFR1 | 0.59 nM | [1] |
| scFvF7-Fc | FGFR2 | 0.76 nM | [2] | |
| bFGF (119-126) Peptide | KRTGQYKL | FGFR1 | High Affinity (qualitative) | [3] |
Table 2: In Vitro Efficacy - Inhibition of Cell Proliferation
| Molecule Type | Specific Example | Cell Line | Target Pathway | IC50 | Citation |
| Anti-FGFR Antibody | GP369 | FDCP-1 (FGFR2-IIIb driven) | FGFR2 Signaling | ~1.4 nM | [4] |
| scFvF7-Fc-vcMMAE | Snu-16 (FGFR2+) | Antibody-Drug Conjugate | 0.89 nM | [2] | |
| bFGF (119-126) Peptide | Cyclic Peptide (BGF1) | HUVECs (FGF2-induced) | Angiogenesis | 1.09 µM | [3] |
Note: The cyclic form of the bFGF (119-126) peptide appears to be crucial for its inhibitory activity. The IC50 value is in the micromolar range, which is significantly higher than the nanomolar potency observed with some anti-FGFR antibodies and antibody-drug conjugates.
Mechanism of Action
The fundamental difference between bFGF (119-126) and anti-FGFR antibodies lies in their size, derivation, and mode of inhibition.
bFGF (119-126): This peptide mimics a portion of the natural ligand, bFGF. By binding to the receptor, it is thought to interfere with the conformational changes necessary for receptor dimerization and autophosphorylation, thereby inhibiting downstream signaling.[5][6] The efficacy of linear versus cyclic forms of this peptide suggests that a constrained conformation is critical for its inhibitory function.[3]
Anti-FGFR Antibodies: These are monoclonal antibodies that bind to specific epitopes on the extracellular domain of FGFRs. Their primary mechanism of action is to block the binding of FGF ligands, thus preventing receptor activation.[7] Some antibodies may also induce receptor internalization and degradation, further diminishing signaling.[4] Furthermore, the Fc region of the antibody can potentially engage immune effector cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC).
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified FGF/FGFR signaling pathway.
Caption: Mechanisms of action for bFGF (119-126) and anti-FGFR antibodies.
Caption: A typical experimental workflow for evaluating FGFR inhibitors.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate comparison of therapeutic candidates. Below are outlines for key experiments.
FGFR Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of the inhibitor to the target FGFR.
Methodology:
-
Immobilization: Covalently immobilize the recombinant extracellular domain of the target FGFR onto a sensor chip (e.g., CM5 chip).
-
Analyte Preparation: Prepare a series of dilutions of the bFGF (119-126) peptide or anti-FGFR antibody in a suitable running buffer.
-
Binding Measurement: Inject the analyte dilutions over the sensor chip surface at a constant flow rate. The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured in real-time and recorded as a sensorgram.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the receptor.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).
Cell Proliferation Assay (MTT Assay)
Objective: To assess the ability of the inhibitor to inhibit the proliferation of cancer cells that are dependent on FGFR signaling.
Methodology:
-
Cell Seeding: Seed cancer cells with known FGFR expression and dependency (e.g., SNU-16, Kato-III for FGFR2 amplification) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the bFGF (119-126) peptide or anti-FGFR antibody. Include appropriate positive (e.g., a known pan-kinase inhibitor) and negative (vehicle) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously implant human cancer cells with FGFR alterations into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, bFGF (119-126) peptide, anti-FGFR antibody). Administer the treatments according to a predetermined schedule and route (e.g., intraperitoneal, intravenous, or oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of the inhibitors.
Conclusion
Both bFGF (119-126) peptides and anti-FGFR antibodies present viable strategies for inhibiting the FGF/FGFR signaling pathway. Anti-FGFR antibodies, with their high specificity and nanomolar binding affinities, have shown significant promise, particularly in the context of antibody-drug conjugates. The bFGF (119-126) peptide, especially in its cyclic form, offers a smaller molecule alternative, though its potency appears to be lower than that of antibodies based on the currently available data.
The choice between these two modalities will depend on the specific therapeutic context, including the target tumor type, the desired pharmacokinetic profile, and the potential for off-target effects. The experimental protocols outlined in this guide provide a framework for the direct and rigorous comparison of these and other emerging FGFR inhibitors, facilitating the advancement of more effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Generation of high-affinity, internalizing anti-FGFR2 single-chain variable antibody fragment fused with Fc for targeting gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bFGF (119-126) | TargetMol [targetmol.com]
- 6. bFGF | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking bFGF (119-126) Against Novel Small Molecule FGFR Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide-based Fibroblast Growth Factor Receptor (FGFR) antagonist, bFGF (119-126), with recently developed small molecule FGFR inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools and potential therapeutic agents.
Introduction to FGFR Antagonism
Fibroblast Growth Factor (FGF) signaling, mediated by FGF receptors (FGFRs), plays a crucial role in various cellular processes, including proliferation, differentiation, and angiogenesis.[1] Dysregulation of the FGF/FGFR pathway is implicated in the pathogenesis of numerous cancers, making it a prime target for therapeutic intervention.[2][3] Antagonists of this pathway can be broadly categorized into biologic agents, such as peptides and antibodies that target the extracellular domain, and small molecule tyrosine kinase inhibitors (TKIs) that act on the intracellular kinase domain.[4] This guide focuses on comparing the peptide fragment bFGF (119-126) with several novel small molecule TKIs.
Mechanisms of Action
bFGF (119-126): This biologically active peptide corresponds to residues 119-126 of human basic FGF (bFGF), with the sequence Lys-Arg-Thr-Gly-Gln-Tyr-Lys-Leu (KRTGQYKL).[5] Its primary mechanism of action is the inhibition of bFGF receptor dimerization and subsequent activation, which is a critical step for downstream signaling.[5][6] By interfering with the formation of the active receptor complex on the cell surface, it blocks the initiation of the FGF signaling cascade. The role of this specific bFGF fragment in receptor binding has been a subject of some debate in the scientific literature.[4]
Novel Small Molecule FGFR Antagonists: These molecules, including pemigatinib, infigratinib, and erdafitinib, are potent and selective inhibitors of the FGFR tyrosine kinase domain.[2][7] They function by competing with ATP for its binding site on the intracellular portion of the receptor.[3] This competitive inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.[1][2]
Comparative Performance Data
The following table summarizes the inhibitory activity (IC50 values) of bFGF (119-126) and several novel small molecule antagonists against various FGFR subtypes. It is important to note that the data for bFGF (119-126) is based on a cyclic analog, which may exhibit different potency compared to the original linear peptide.
| Antagonist | Target | IC50 (nM) | Notes |
| bFGF (119-126) analog (Cyclic) | FGF2-induced HUVEC proliferation | 1090 | Data is for a cyclic peptide analog of the 118-126 fragment.[4] |
| FGF2-induced 4T1 cell proliferation | 1270 | Data is for a cyclic peptide analog of the 118-126 fragment.[4] | |
| FGF2-induced U87 cell proliferation | 650 | Data is for a cyclic peptide analog of the 118-126 fragment.[4] | |
| Pemigatinib | FGFR1 | 0.4 - 3.3 | [2][8] |
| FGFR2 | 0.5 - 1.3 | [2][8] | |
| FGFR3 | 1.4 - 5.2 | [7][8] | |
| FGFR4 | 15 - 50.3 | [7][8] | |
| Infigratinib | FGFR1 | 4.5 | [8] |
| FGFR2 | 5.6 | [8] | |
| FGFR3 | 142 | [8] | |
| FGFR4 | 258 | [8] | |
| Erdafitinib | FGFR1 | 4.1 | [8] |
| FGFR2 | 3.1 | [8] | |
| FGFR3 | 26.7 | [8] | |
| FGFR4 | 190 | [8] | |
| AZD4547 (Fexagratinib) | FGFR1 | 0.2 | [9] |
| FGFR2 | 2.5 | [9] | |
| FGFR3 | 1.8 | [9] | |
| FGFR4 | 165 | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the FGFR kinase domain.
-
Reagent Preparation :
-
Prepare a 1x kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[10]
-
Serially dilute the test compound (e.g., small molecule inhibitor) in the 1x kinase buffer.
-
Prepare a solution containing the FGFR kinase and a europium-labeled anti-tag antibody in 1x kinase buffer.[10]
-
Prepare a solution of the Alexa Fluor® 647-labeled kinase tracer at the desired concentration.[10]
-
-
Assay Procedure :
-
Data Acquisition :
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The FRET signal is generated by the proximity of the europium-labeled antibody and the Alexa Fluor® 647-labeled tracer when both are bound to the kinase.
-
Inhibitors that compete with the tracer for the ATP binding site will cause a decrease in the FRET signal.
-
IC50 values are calculated by plotting the FRET signal against the inhibitor concentration.
-
Cell Proliferation Assay (Ba/F3 Cell Line)
This assay assesses the ability of an inhibitor to block the proliferation of cells that are dependent on FGFR signaling for survival and growth.
-
Cell Culture and Plating :
-
Culture Ba/F3 cells engineered to express a specific FGFR isoform in appropriate media supplemented with IL-3.
-
Prior to the assay, wash the cells to remove IL-3 and resuspend them in assay media without IL-3 but containing heparin (1-2 µg/mL), as Ba/F3 cells lack cell surface heparan sulfate proteoglycans.[11]
-
Plate the cells in a 96-well plate at a density of approximately 30,000 cells per well.[11]
-
-
Inhibitor and Ligand Treatment :
-
Prepare serial dilutions of the test inhibitor (bFGF (119-126) or small molecule).
-
Add the inhibitor dilutions to the wells containing the Ba/F3 cells.
-
Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) to induce proliferation, except in control wells.
-
Incubate the plates for 36-48 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
-
Quantification of Cell Proliferation :
-
Cell proliferation can be quantified using various methods, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels, or by measuring the incorporation of tritiated thymidine into DNA.[11][12]
-
IC50 values are determined by plotting cell viability or proliferation against the inhibitor concentration.
-
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of FGFR inhibitors in a living organism.
-
Tumor Implantation :
-
Treatment Administration :
-
Randomize the mice into treatment and control groups.
-
Administer the FGFR inhibitor (formulated in an appropriate vehicle) to the treatment group via a suitable route (e.g., oral gavage).[13][14]
-
Administer the vehicle alone to the control group.
-
Monitor the body weight and general health of the mice regularly.[13]
-
-
Efficacy Evaluation :
-
Measure the tumor volume with calipers at regular intervals throughout the study.[13]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.[13]
-
Tumor tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[15]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the FGFR signaling pathway, the mechanisms of antagonism, and a typical experimental workflow for inhibitor screening.
Caption: The canonical FGFR signaling pathway, which is activated upon ligand binding and receptor dimerization.
Caption: Mechanisms of action for bFGF (119-126) and small molecule FGFR inhibitors.
Caption: A typical experimental workflow for the screening and validation of FGFR antagonists.
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. bFGF (119-126) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of bFGF (119-126) Inhibitory Effects: A Comparative Analysis Across Diverse Cell Types
The peptide fragment bFGF (119-126), with the sequence KRTGQYKL, has been investigated for its potential to inhibit the biological activities of basic fibroblast growth factor (bFGF), a potent mitogen involved in cell proliferation, migration, and angiogenesis. This guide provides a comparative analysis of the inhibitory effects of this peptide and its analogs across various cell types, supported by experimental data and detailed protocols. The findings reveal a significant discrepancy in the reported efficacy of the linear bFGF (119-126) peptide versus a cyclized version, highlighting critical considerations for researchers in the fields of cancer biology and drug development.
Comparative Inhibitory Effects on Cell Proliferation
The inhibitory potential of bFGF (119-126) and its cyclic analog has been evaluated in several endothelial and cancer cell lines. A recent study introduced a cyclic peptide analog, designated BGF1, which incorporates the 118-126 fragment of FGF2 with a disulfide bond to enforce a loop structure. This modification has been shown to dramatically enhance its inhibitory activity compared to the linear form.
Quantitative data on the half-maximal inhibitory concentration (IC50) of BGF1 against various cell lines stimulated with bFGF are summarized in the table below.
| Cell Line | Cell Type | Inhibitor | IC50 (µM) |
| HUVEC | Human Umbilical Vein Endothelial Cells | BGF1 (cyclic) | 1.09 |
| 4T1 | Murine Mammary Carcinoma | BGF1 (cyclic) | Not specified, but significant inhibition at 1.8 µM |
| U87 | Human Glioblastoma | BGF1 (cyclic) | 0.65 |
| SKOV3 | Human Ovarian Carcinoma | BGF1 (cyclic) | 0.18 |
| Bovine Aortic Endothelial Cells | Bovine Aortic Endothelial Cells | bFGF (119-126) (linear) | Complete inhibition reported at 1 µg/ml (~1 µM) |
Notably, the study that characterized BGF1 found its linear counterpart to be ineffective at inhibiting the proliferation of HUVECs and the cancer cell lines tested.[1] This contrasts with an earlier report by Yayon et al. (1993), which indicated that the linear peptide KRTGQYKL could completely inhibit the proliferation of bovine aortic endothelial cells at a concentration of 1 µg/ml.[1] This discrepancy suggests that the structural conformation of the peptide is a critical determinant of its inhibitory activity, with the cyclized form exhibiting significantly greater potency and broader efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bFGF (119-126) and its analogs.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation and is representative of the assays used to determine the inhibitory effects of the bFGF-derived peptides.
Materials:
-
Target cells (e.g., HUVEC, 4T1, U87, SKOV3)
-
Complete culture medium
-
Serum-free medium
-
bFGF (FGF2)
-
bFGF (119-126) peptide or its analog (e.g., BGF1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: After 24 hours, replace the complete medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of the bFGF (119-126) peptide or its analog. A positive control group should be treated with bFGF (e.g., 20 ng/ml) alone, and a negative control group should receive only serum-free medium.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control groups and determine the IC50 value of the inhibitor.
Visualizing the Mechanism and Workflow
To better understand the context of these experiments, the following diagrams illustrate the bFGF signaling pathway and a general workflow for evaluating peptide inhibitors.
Caption: The bFGF signaling pathway and the inhibitory mechanism of bFGF (119-126).
References
Safety Operating Guide
Proper Disposal Procedures for bFGF (119-126)
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of synthetic peptides, such as the basic Fibroblast Growth Factor fragment bFGF (119-126), is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to the potential biological activity of such peptides, a systematic and cautious approach to waste management is imperative. This guide provides procedural, step-by-step guidance for the safe handling and disposal of bFGF (119-126) and associated materials.
Core Principles of Peptide Waste Management
Given that specific toxicological and environmental impact data for many research peptides like bFGF (119-126) are often unavailable, they should be handled as potentially hazardous materials. All waste contaminated with bFGF (119-126), including unused solid peptide, solutions, and contaminated labware, must be segregated from general waste and disposed of according to hazardous waste protocols.[1][2] It is crucial to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical and biological waste disposal.[2]
Quantitative Data for Disposal
| Parameter | Value | Remarks |
| Chemical Inactivation Concentration | Data not available | Treat as potentially hazardous chemical waste. |
| Autoclave Temperature | 121°C (general guidance) | For biohazardous waste contaminated with the peptide.[3] |
| Autoclave Time | Minimum 30-60 minutes (general guidance) | Dependent on load size and type.[4][5] |
| Autoclave Pressure | Minimum 15 psi (general guidance) | Necessary to achieve the required steam temperature.[4] |
Experimental Protocols for Disposal
The appropriate disposal method for bFGF (119-126) waste depends on whether it is considered chemical waste or biohazardous waste.
Protocol 1: Disposal of Uncontaminated or Pure bFGF (119-126) (Chemical Waste)
This protocol applies to unused solid bFGF (119-126) and solutions that have not come into contact with biological materials.
Step-by-Step Procedure:
-
Personal Protective Equipment (PPE): Before handling waste, wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired solid bFGF (119-126) in a clearly labeled, sealed, and leak-proof container designated for chemical waste.[2] High-density polyethylene (HDPE) containers are generally suitable.[1]
-
Liquid Waste: Collect solutions containing bFGF (119-126) in a separate, sealed, and clearly labeled waste container. Do not mix with incompatible waste streams.[2]
-
-
Labeling: Label all waste containers with the full chemical name, "bFGF (119-126)," and any known hazard information.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.[1]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or designated hazardous waste management service.[1][2]
Protocol 2: Disposal of bFGF (119-126) Contaminated Biohazardous Waste
This protocol applies to bFGF (119-126) waste that has been used in cell-based assays, animal models, or has come into contact with other biological materials. This waste must be treated as biohazardous.[1]
Step-by-Step Procedure:
-
Initial Segregation: Collect all biohazardous waste contaminated with bFGF (119-126) (e.g., cell culture plates, pipette tips, gloves) in designated biohazard bags or sharps containers.[6][7]
-
Inactivation (Decontamination): Before final disposal, the biological activity must be neutralized.[3][8] The primary method for this is autoclaving.
-
Preparation for Autoclaving:
-
Place biohazard bags in a secondary, leak-proof, and autoclavable container (e.g., a polypropylene or stainless steel pan).[9]
-
Ensure bags are not sealed tightly to allow for steam penetration; leave a small opening.[4][10]
-
Do not overfill bags; they should be no more than 3/4 full.[5][11]
-
For liquid waste, use vented closures and ensure containers are only half to two-thirds full to prevent boiling over.[9][12]
-
-
Autoclave Cycle: Run the autoclave at a minimum of 121°C and 15 psi for at least 30-60 minutes.[3][4][5] The time may need to be increased for larger or more insulated loads.[9]
-
Verification: Use autoclave indicator tape or biological indicators to verify that the proper temperature was achieved.[3][10]
-
-
Final Disposal:
-
Once the autoclaved waste has cooled, it can typically be disposed of as regular laboratory waste, but always follow your institution's specific guidelines.[3] Some institutions may require it to be placed in designated post-autoclave waste containers.
-
If the waste also contains hazardous chemicals that are not neutralized by autoclaving, it must be disposed of as hazardous chemical waste after the biohazardous component has been inactivated.[7][8]
-
Mandatory Visualizations
Disposal Workflow for bFGF (119-126)
Caption: Logical workflow for the proper disposal of bFGF (119-126) waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Inactivating organic (contaminated) material — HSE Department - KU Leuven [admin.kuleuven.be]
- 4. twu.edu [twu.edu]
- 5. hsrm.umn.edu [hsrm.umn.edu]
- 6. Laboratory Deactivation and Move Guidelines – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. realpeptides.co [realpeptides.co]
- 8. Biological waste | 環境安全管理 | Environmental Science Center [esc.u-tokyo.ac.jp]
- 9. Autoclaving Procedures | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. drs.illinois.edu [drs.illinois.edu]
- 11. research.hawaii.edu [research.hawaii.edu]
- 12. ehs.vt.edu [ehs.vt.edu]
Essential Safety and Handling Protocols for bFGF (119-126)
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount, especially when handling biologically active peptides like the basic Fibroblast Growth Factor fragment bFGF (119-126). Adherence to proper personal protective equipment (PPE) guidelines, handling procedures, and disposal methods is critical to minimize exposure and maintain a safe research environment. While specific quantitative exposure limits for bFGF (119-126) are not established, a comprehensive safety strategy based on its material safety data sheets (MSDS) provides a robust framework for its handling.
Personal Protective Equipment (PPE)
When working with bFGF (119-126), a comprehensive suite of personal protective equipment is necessary to prevent skin and eye contact, inhalation, and ingestion.[1][2] The recommended PPE includes:
-
Eye Protection : Safety goggles with side-shields are essential to protect the eyes from splashes or airborne particles.[1]
-
Hand Protection : Wear protective gloves to prevent skin contact.[1] The specific glove material should be chosen based on the solvent used to reconstitute the peptide and the duration of handling.
-
Body Protection : Impervious clothing, such as a lab coat, is required to protect the skin from accidental spills.[1]
-
Respiratory Protection : In situations where dust or aerosols may be generated, respiratory protection should be used.[2] This could range from a dust respirator to more advanced respiratory protection depending on the scale of the work and the potential for aerosolization.[2][3]
Hazard Summary and First Aid
bFGF (119-126) is not classified as a hazardous substance or mixture according to GHS classifications available in some safety data sheets.[1] However, it may be harmful if swallowed or in contact with the skin, and may cause respiratory tract irritation if inhaled.[2] In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids.[1][2] Seek medical attention.[1] |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water.[2] Remove contaminated clothing.[1] If irritation persists, seek medical attention. |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1][2] Seek medical attention. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting.[1][2] Seek immediate medical attention. |
Operational and Disposal Plans
Handling: Researchers should handle bFGF (119-126) in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Avoid the formation of dust and aerosols.[1] Good laboratory hygiene practices, such as washing hands after handling, are crucial. Lyophilized peptides are often hygroscopic; therefore, it is recommended to allow the product to warm to room temperature in a desiccator before opening to prevent moisture absorption.[3][4]
Storage: For long-term stability, lyophilized bFGF (119-126) should be stored at -20°C or -80°C, desiccated, and protected from light.[1][2] Once reconstituted, peptide solutions should be aliquoted and stored frozen at -15°C or below for short-term use.[3][4] Repeated freeze-thaw cycles should be avoided.
Spill Management: In the event of a spill, ensure the area is well-ventilated. Wear appropriate PPE and prevent the spill from entering drains or water courses.[1] For liquid spills, absorb with an inert material. For solid spills, carefully sweep up the material to avoid generating dust.[5] Decontaminate the spill area and dispose of the waste in accordance with institutional and local regulations.
Disposal: All waste materials, including contaminated PPE and unused product, must be disposed of in accordance with local, state, and federal regulations.[2] Due to its biological activity, it is critical to prevent the release of peptide-based compounds into the environment.[6]
Experimental Workflow for Handling bFGF (119-126)
The following diagram outlines the standard workflow for safely handling bFGF (119-126) in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
